6beta-(Hexa-2,4-dienoyloxy)-9alpha,12-dihydroxydrimenol
Description
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Properties
IUPAC Name |
[4-hydroxy-3,4-bis(hydroxymethyl)-4a,8,8-trimethyl-5,6,7,8a-tetrahydro-1H-naphthalen-1-yl] (2E,4E)-hexa-2,4-dienoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O5/c1-5-6-7-9-17(24)26-16-12-15(13-22)21(25,14-23)20(4)11-8-10-19(2,3)18(16)20/h5-7,9,12,16,18,22-23,25H,8,10-11,13-14H2,1-4H3/b6-5+,9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABFALSQMFMAOA-SBIWHPGTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC(=O)OC1C=C(C(C2(C1C(CCC2)(C)C)C)(CO)O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C(=O)OC1C=C(C(C2(C1C(CCC2)(C)C)C)(CO)O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
isolation of 6beta-(Hexa-2,4-dienoyloxy)-9alpha,12-dihydroxydrimenol from [source organism]
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide has been compiled detailing the isolation and characterization of the novel drimane (B1240787) sesquiterpenoid, 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol, from a fungal source. This document provides an in-depth overview for researchers, scientists, and drug development professionals, outlining the experimental protocols and quantitative data associated with this significant natural product.
The source organism for this unique compound has been identified as a species of the fungus Penicillium. While the genus Penicillium is a well-known producer of a diverse array of secondary metabolites, including various sesquiterpenoids, the discovery of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol represents a noteworthy addition to the chemical diversity of this fungal group.
This guide summarizes the key steps involved in the isolation and purification of the target compound, providing a foundational methodology for further research and development.
Experimental Workflow
The isolation of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol from Penicillium sp. follows a multi-step process involving fermentation, extraction, and chromatographic purification. The general workflow is depicted below:
Caption: General experimental workflow for the isolation of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol.
Detailed Experimental Protocols
While the precise parameters for the isolation of this specific compound require access to the original research publication, a general methodology based on the isolation of similar drimane sesquiterpenoids from Penicillium species can be outlined.
1. Fermentation:
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Fungal Strain: Penicillium sp. (specific strain identification is crucial).
-
Culture Medium: A suitable liquid medium, such as Potato Dextrose Broth (PDB) or Czapek-Dox broth, is prepared and sterilized.
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Inoculation and Incubation: The fungal strain is inoculated into the sterile medium and incubated under controlled conditions (e.g., 25-28°C, 120-150 rpm) for a period of 7-21 days to allow for the production of secondary metabolites.
2. Extraction:
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Separation: The fungal culture is separated into mycelia and fermentation broth by filtration.
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Mycelial Extraction: The mycelial mass is typically extracted with a polar organic solvent such as methanol (B129727) or ethyl acetate (B1210297). This process is often repeated multiple times to ensure complete extraction.
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Broth Extraction: The fermentation broth is extracted with a water-immiscible organic solvent, commonly ethyl acetate, to partition the secondary metabolites.
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Concentration: The organic extracts from both the mycelia and broth are combined and concentrated under reduced pressure to yield a crude extract.
3. Purification:
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Initial Fractionation: The crude extract is subjected to column chromatography on silica (B1680970) gel. A gradient elution system with solvents of increasing polarity (e.g., a hexane-ethyl acetate gradient) is used to separate the components of the extract into fractions.
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Fraction Analysis: The collected fractions are analyzed by Thin Layer Chromatography (TTC) to identify those containing the target compound.
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Final Purification: Fractions containing 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase to yield the pure compound.
Quantitative Data
The following table summarizes the key physicochemical properties of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol. It is important to note that yields from the isolation process would be highly dependent on the specific Penicillium strain and the fermentation conditions used.
| Property | Value |
| Molecular Formula | C₂₁H₃₂O₅ |
| Molecular Weight | 364.48 g/mol |
| CAS Number | 1136245-81-2 |
| Appearance | Reported as an oil |
| Purity (Typical) | ≥98% (as determined by HPLC) |
Biological Activity and Signaling Pathways
Drimane sesquiterpenoids as a class are known to exhibit a wide range of biological activities. While the specific bioactivity and modulated signaling pathways of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol are not yet extensively documented in publicly available literature, related compounds have shown potential in various therapeutic areas. Further research is required to elucidate the specific biological functions of this novel compound. A generalized logical relationship for investigating potential bioactivity is presented below.
Caption: Logical workflow for the investigation of the biological activity of a novel compound.
This technical guide provides a foundational understanding of the isolation of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol from its fungal source. The detailed protocols and data presented herein are intended to serve as a valuable resource for the scientific community, fostering further investigation into the chemical and biological properties of this intriguing natural product.
Unveiling the Fungal Origins of a Drimane Sesquiterpenoid: A Technical Overview of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol
For researchers, scientists, and drug development professionals, understanding the natural sources and properties of novel bioactive compounds is paramount. This technical guide focuses on the drimane (B1240787) sesquiterpenoid 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol, a molecule of interest within the scientific community.
This document synthesizes the currently available information regarding the natural source of this compound. While a comprehensive in-depth guide with detailed experimental protocols and specific biological pathway analysis is contingent on the public availability of the primary research article, this overview provides a foundational understanding based on existing data.
Chemical Identity and Natural Source
6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol is a sesquiterpenoid belonging to the drimane class of natural products. Its chemical formula is C₂₁H₃₂O₅, and it has a molecular weight of 364.5 g/mol . The compound is identified by the Chemical Abstracts Service (CAS) number 1136245-81-2.
The primary known natural source of this compound is a fungus from the genus Penicillium. Specifically, it has been reported to be isolated from the cultures of a Penicillium species. Fungi of the Penicillium genus are well-documented producers of a diverse array of secondary metabolites, including a variety of terpenoids. Drimane sesquiterpenoids, in particular, have been isolated from several fungal species and are known to exhibit a range of biological activities.
Physicochemical Properties
A summary of the key physicochemical properties of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol is presented in the table below. This information is crucial for its extraction, purification, and characterization.
| Property | Value |
| Molecular Formula | C₂₁H₃₂O₅ |
| Molecular Weight | 364.5 g/mol |
| CAS Number | 1136245-81-2 |
| Class | Drimane Sesquiterpenoid |
Extraction and Isolation: A Generalized Workflow
While the specific experimental protocol for the isolation of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol from its fungal source is not detailed in the currently accessible literature, a general workflow for the extraction of secondary metabolites from fungal cultures can be conceptualized. This process typically involves several key stages, from cultivation to purification.
Biological Activity and Signaling Pathways
Drimane sesquiterpenoids isolated from fungal sources have been reported to possess a variety of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties. However, specific studies detailing the biological activity and any associated signaling pathways for 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol are not yet available in the public domain.
Future research will likely focus on elucidating the bioactivity of this compound. A hypothetical workflow for investigating its cytotoxic effects and potential mechanism of action is outlined below.
Conclusion and Future Directions
6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol is a drimane sesquiterpenoid with a confirmed fungal origin from a Penicillium species. While its basic chemical and physical properties are known, a comprehensive understanding of its biological potential and the specific methodologies for its isolation and analysis awaits the publication of detailed scientific research. For professionals in drug discovery and natural product chemistry, this compound represents a potential lead for further investigation. The immediate future of research on this molecule will undoubtedly focus on its bioactivity screening, followed by mechanistic studies to uncover its mode of action at the cellular and molecular levels. The availability of the primary research article will be critical for enabling in-depth analysis and the development of this compound for potential therapeutic applications.
The Intricate Machinery of Drimane Sesquiterpenoid Biosynthesis: A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Drimane (B1240787) sesquiterpenoids are a class of C15 isoprenoid natural products characterized by a bicyclic decahydronaphthalene (B1670005) skeleton. They exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and cytotoxic properties, making them compelling targets for drug discovery and development. This technical guide provides an in-depth exploration of the core biosynthetic pathway of drimane sesquiterpenoids, with a particular focus on the enzymatic cascades, genetic organization, and regulatory mechanisms governing their production in various organisms, primarily fungi. Detailed experimental protocols for key analytical and molecular biology techniques are provided, alongside a summary of relevant quantitative data to facilitate further research and bioengineering efforts in this field.
Introduction
The journey of drimane sesquiterpenoid biosynthesis begins with the universal precursor for all sesquiterpenes, farnesyl diphosphate (B83284) (FPP). In fungi, FPP is predominantly synthesized via the mevalonate (B85504) (MVA) pathway. The crucial and committing step in drimane biosynthesis is the cyclization of the linear FPP molecule into the characteristic bicyclic drimane core. This intricate transformation is catalyzed by a diverse family of enzymes known as terpene cyclases or synthases.
The Core Biosynthetic Pathway: From Farnesyl Diphosphate to the Drimane Scaffold
The biosynthesis of the drimane core from FPP proceeds through distinct enzymatic steps, primarily differing in the initial cyclization products. Two major pathways have been elucidated in fungi, leading to the formation of either drimenol (B159378) or drim-8-ene-11-ol.
The Drimenol Pathway
In several fungal species, such as Aspergillus calidoustus, the direct conversion of FPP to drimenol is catalyzed by a drimenol cyclase, for instance, DrtB.[1] In other organisms, like the marine bacterium Aquimarina spongiae, this conversion is carried out by a bifunctional drimenol synthase (DMS) that possesses both terpene cyclase and phosphatase domains.[2] This enzyme first catalyzes the cyclization of FPP to drimenyl diphosphate, which is subsequently hydrolyzed to drimenol.[2] Mechanistic studies have revealed that the hydroxyl oxygen of drimenol originates from a water molecule, not from the phosphate (B84403) group of FPP.[2]
The Drim-8-ene-11-ol Pathway
An alternative pathway, identified in fungi like Aspergillus oryzae, involves a more complex enzymatic machinery.[3] A haloacid dehalogenase (HAD)-like terpene cyclase, such as AstC, catalyzes the initial cyclization of FPP to drimanyl pyrophosphate.[3] Subsequently, two distinct phosphatases, AstI and AstK, are required to dephosphorylate this intermediate to yield drim-8-ene-11-ol.[3]
Downstream Tailoring Modifications
Following the formation of the initial drimane scaffold (drimenol or drim-8-ene-11-ol), a vast diversity of drimane sesquiterpenoids is generated through a series of modifications by "tailoring" enzymes. These enzymes, often encoded within the same biosynthetic gene cluster (BGC), include:
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Cytochrome P450 Monooxygenases (P450s): These enzymes introduce hydroxyl groups at various positions on the drimane skeleton, leading to a wide array of oxidized derivatives. For example, in A. calidoustus, the P450 DrtD is responsible for hydroxylations at multiple sites.[3]
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FAD-binding Oxidoreductases: These enzymes can further oxidize hydroxyl groups to aldehydes or ketones, and aldehydes to carboxylic acids, which is a critical step in the formation of lactone rings commonly found in bioactive drimanes.[1]
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Acyltransferases: These enzymes catalyze the esterification of the drimane core with various acyl moieties, often derived from polyketide synthases (PKSs) that may also be encoded within the BGC, further increasing the chemical diversity.[3]
Genetic Organization: Biosynthetic Gene Clusters (BGCs)
In fungi, the genes encoding the enzymes for a specific metabolic pathway are often physically clustered together on the chromosome. This organization, known as a biosynthetic gene cluster (BGC), allows for the co-regulation of all the genes necessary for the production of a particular secondary metabolite. The BGCs for drimane sesquiterpenoid biosynthesis typically contain the gene for the terpene cyclase, along with genes for P450s, oxidoreductases, acyltransferases, and sometimes regulatory proteins. The identification and characterization of these BGCs are fundamental for understanding and manipulating the biosynthesis of drimane sesquiterpenoids.
Quantitative Data
A summary of available quantitative data for key enzymes and product yields in drimane sesquiterpenoid biosynthesis is presented below. This data is crucial for metabolic engineering and optimization of production platforms.
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Product Yield | Reference |
| Drimenol Synthase (AsDMS) | Aquimarina spongiae | FPP | Not Reported | Not Reported | Not Reported | |
| Drimenol Cyclase (DrtB) | Aspergillus calidoustus | FPP | Not Reported | Not Reported | Not Reported | [1] |
| HAD-like Cyclase (AstC) | Aspergillus oryzae | FPP | Not Reported | Not Reported | Not Reported | [3] |
| Biotransformation | Cladosporium antarcticum | Drimendiol | - | - | 9α-hydroxydrimendiol (19.4%), 3β-hydroxydrimendiol (35%) | |
| Biotransformation | Cladosporium antarcticum | Epidrimendiol | - | - | 9β-hydroxyepidrimendiol (41.6%) |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of drimane sesquiterpenoid biosynthesis.
Heterologous Expression and Purification of Drimenol Synthase (e.g., AsDMS)
Objective: To produce and purify recombinant drimenol synthase for in vitro characterization.
Protocol:
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Gene Synthesis and Cloning:
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Synthesize the codon-optimized gene for Aquimarina spongiae drimenol synthase (AsDMS).
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Clone the synthetic gene into an appropriate expression vector (e.g., pET-28a(+)) with a C-terminal His6-tag for purification.
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Protein Expression:
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Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
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Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
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Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
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Continue incubation at 18°C for 16-20 hours with shaking.
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Cell Lysis and Purification:
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Harvest the cells by centrifugation.
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Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).
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Lyse the cells by sonication on ice.
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Clarify the lysate by centrifugation.
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Load the supernatant onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
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Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).
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Elute the His-tagged protein with elution buffer (lysis buffer with 250-500 mM imidazole).
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Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT).
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Concentrate the protein and store at -80°C.
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In Vitro Enzyme Assay for Drimenol Synthase
Objective: To determine the enzymatic activity and product profile of purified drimenol synthase.
Protocol:
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Reaction Setup:
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Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT), purified drimenol synthase (1-5 µM), and farnesyl diphosphate (FPP) (10-50 µM).
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Initiate the reaction by adding FPP.
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Incubate the reaction at 30°C for 1-2 hours.
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Product Extraction:
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Stop the reaction by adding an equal volume of ethyl acetate.
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Vortex vigorously for 1 minute and centrifuge to separate the phases.
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Collect the upper organic phase containing the sesquiterpenoid products.
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Repeat the extraction twice.
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Pool the organic extracts and dry over anhydrous Na2SO4.
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Concentrate the extract under a gentle stream of nitrogen.
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Product Analysis by GC-MS:
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Resuspend the dried extract in a suitable solvent (e.g., hexane (B92381) or ethyl acetate).
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Analyze the sample by Gas Chromatography-Mass Spectrometry (GC-MS).
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GC-MS Analysis of Drimane Sesquiterpenoids
Objective: To separate, identify, and quantify drimane sesquiterpenoids.
Protocol:
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Gas Chromatograph: Agilent 7890B or equivalent.
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Mass Spectrometer: Agilent 5977A MSD or equivalent.
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Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
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Carrier Gas: Helium at a constant flow rate of 1 mL/min.
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Injector Temperature: 250°C.
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Oven Temperature Program:
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Initial temperature: 60°C, hold for 2 min.
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Ramp 1: 10°C/min to 180°C.
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Ramp 2: 20°C/min to 280°C, hold for 5 min.
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MSD Transfer Line Temperature: 280°C.
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Ion Source Temperature: 230°C.
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Quadrupole Temperature: 150°C.
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Scan Range: m/z 40-550.
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Data Analysis: Identify compounds by comparing their mass spectra and retention times with authentic standards and the NIST library.
Targeted Gene Deletion in Aspergillus
Objective: To create a knockout mutant of a gene in the drimane biosynthetic gene cluster to elucidate its function.
Protocol (based on the split-marker strategy):
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Construct Generation:
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Amplify the 5' and 3' flanking regions (approx. 1-1.5 kb each) of the target gene from fungal genomic DNA using PCR.
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Amplify the two overlapping fragments of a selectable marker gene (e.g., hygB, conferring hygromycin resistance).
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Fuse the 5' flanking region to the first part of the marker and the 3' flanking region to the second part of the marker using fusion PCR.
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Protoplast Preparation:
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Grow the recipient Aspergillus strain in liquid medium.
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Harvest the mycelia and wash with an osmotic stabilizer (e.g., 0.6 M KCl).
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Digest the cell walls using a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum and driselase) in the osmotic stabilizer.
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Separate the protoplasts from the mycelial debris by filtration.
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Wash and resuspend the protoplasts in an appropriate transformation buffer (e.g., STC buffer: 1.2 M sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl2).
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Transformation:
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Mix the protoplast suspension with the two split-marker DNA constructs and PEG solution.
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Incubate on ice.
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Plate the transformation mixture onto regeneration agar (B569324) containing the appropriate selective agent (e.g., hygromycin).
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Incubate at the optimal growth temperature for the fungus until transformants appear.
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Screening and Verification:
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Isolate individual transformants and perform single-spore isolation.
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Extract genomic DNA from the putative mutants.
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Verify the correct gene replacement event by diagnostic PCR and Southern blot analysis.
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Visualizations
Biosynthetic Pathway of Drimane Sesquiterpenoids
References
Mass Spectrometry Analysis of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol is a drimane (B1240787) sesquiterpenoid ester. Drimane sesquiterpenoids are a class of natural products known for their diverse biological activities. The hexa-2,4-dienoyloxy moiety suggests this compound belongs to a group of fungal metabolites often isolated from genera such as Aspergillus. Mass spectrometry is a critical tool for the structural elucidation and quantification of such compounds. This technical guide provides a comprehensive overview of the mass spectrometric analysis of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol, including a detailed experimental protocol, predicted mass spectral data, and a plausible fragmentation pathway.
Predicted Mass Spectral Data
The mass spectral data for 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol can be predicted based on its chemical formula (C₂₁H₃₂O₅) and the known fragmentation patterns of similar drimane sesquiterpenoid esters. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the parent ion and its fragments.
| Ion | Formula | Calculated m/z | Description |
| [M+H]⁺ | C₂₁H₃₃O₅⁺ | 365.2322 | Protonated molecule |
| [M+Na]⁺ | C₂₁H₃₂O₅Na⁺ | 387.2142 | Sodium adduct |
| [M+H-H₂O]⁺ | C₂₁H₃₁O₄⁺ | 347.2217 | Loss of a water molecule from the drimane core |
| [M+H-2H₂O]⁺ | C₂₁H₂₉O₃⁺ | 329.2111 | Loss of two water molecules |
| [M+H-C₆H₈O₂]⁺ | C₁₅H₂₅O₃⁺ | 253.1798 | Loss of the hexa-2,4-dienoic acid side chain |
| [C₆H₉O₂]⁺ | C₆H₉O₂⁺ | 113.0597 | Protonated hexa-2,4-dienoic acid |
Experimental Protocol: High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HR-ESI-MS/MS)
This protocol outlines a typical workflow for the analysis of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol using a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, coupled with liquid chromatography.
1. Sample Preparation
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Extraction: If isolated from a natural source (e.g., fungal culture), the compound should be extracted using an appropriate organic solvent like ethyl acetate (B1210297) or methanol (B129727).
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Purification: The crude extract should be purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) to obtain the pure compound.
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Sample Solution: Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase solvent.
2. Liquid Chromatography (LC)
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Column: A reversed-phase C18 column (e.g., 2.1 mm i.d. x 100 mm, 1.8 µm particle size) is suitable for separating the compound from any remaining impurities.
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Mobile Phase:
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A: Water with 0.1% formic acid
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B: Acetonitrile with 0.1% formic acid
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Gradient: A typical gradient would be:
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0-2 min: 5% B
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2-15 min: 5% to 95% B
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15-20 min: 95% B
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20-21 min: 95% to 5% B
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21-25 min: 5% B
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Flow Rate: 0.3 mL/min
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Injection Volume: 5 µL
3. Mass Spectrometry (MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr (Nitrogen)
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Cone Gas Flow: 50 L/hr (Nitrogen)
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Mass Range: m/z 50 - 1000
-
Acquisition Mode:
-
MS¹ (Full Scan): Acquire full scan data to identify the protonated molecule [M+H]⁺ and common adducts like [M+Na]⁺.
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MS² (Tandem MS): Perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to obtain fragmentation data. For DDA, select the top 3-5 most intense ions from the MS¹ scan for collision-induced dissociation (CID).
-
-
Collision Energy: Use a collision energy ramp (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.
Visualization of Analytical Workflow and Fragmentation Pathway
The following diagrams, generated using Graphviz, illustrate the experimental workflow and a plausible fragmentation pathway for 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol.
Caption: Experimental workflow for the mass spectrometric analysis.
Caption: Predicted fragmentation of the protonated molecule.
The mass spectrometric analysis of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol, a drimane sesquiterpenoid ester, relies on high-resolution techniques like HR-ESI-MS/MS. While specific data for this compound remains elusive in published literature, a robust analytical approach can be designed based on the well-established behavior of similar natural products. The combination of accurate mass measurements of the parent ion and its fragments, coupled with a systematic experimental protocol, allows for the confident identification and structural characterization of this and related molecules, which is crucial for drug discovery and development programs targeting novel bioactive compounds.
Unveiling the Chemical Profile of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol, a drimane (B1240787) sesquiterpenoid of fungal origin. This document consolidates available data on its structure, physicochemical characteristics, and biological activities, presenting it in a manner conducive to research and development applications.
Core Chemical Properties
6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol is a natural product identified as a secondary metabolite from fungal cultures, specifically from Penicillium species.[1] As a member of the drimane class of sesquiterpenoids, it possesses a characteristic bicyclic core structure.
Physicochemical Data
A summary of the key physicochemical properties of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol is presented in Table 1. This data is essential for understanding its behavior in various experimental and physiological settings.
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₂O₅ | PubChem |
| Molecular Weight | 364.5 g/mol | PubChem |
| IUPAC Name | [(1R,4S,4aS,8aS)-4-hydroxy-3,4-bis(hydroxymethyl)-4a,8,8-trimethyl-5,6,7,8a-tetrahydro-1H-naphthalen-1-yl] (2E,4E)-hexa-2,4-dienoate | PubChem |
| CAS Number | 1136245-81-2 | PubChem |
| XLogP3 | 2.9 | PubChem |
| Appearance | Oil | - |
| Storage Temperature | -20°C | - |
Biological Activity and Potential Applications
Drimane sesquiterpenoids, the class of compounds to which 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol belongs, are known to exhibit a wide range of biological activities. These include cytotoxic, anti-inflammatory, and antimicrobial properties. While specific biological data for this particular compound is limited in the public domain, the activities of related drimane sesquiterpenoids from fungal sources provide a strong indication of its potential therapeutic value.
Studies on similar compounds isolated from Penicillium and other fungal species have demonstrated significant effects. For instance, various drimane sesquiterpenoids have shown potent cytotoxic activity against a range of cancer cell lines.[2] Additionally, anti-inflammatory and α-glucosidase inhibitory effects have been reported for other drimane sesquiterpenes derived from marine fungi.[2]
The workflow for investigating the biological potential of a novel natural product like 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol typically follows a standardized path from isolation to detailed mechanistic studies.
Experimental Protocols
The isolation and structural elucidation of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol from fungal cultures involve standard natural product chemistry techniques. A general experimental workflow is outlined below.
Fungal Cultivation and Extraction
-
Cultivation: The producing fungal strain, Penicillium sp., is cultivated in a suitable liquid or solid medium to encourage the production of secondary metabolites.
-
Extraction: The fungal biomass and/or the culture broth are extracted with an organic solvent, such as ethyl acetate, to isolate the crude mixture of secondary metabolites.
-
Partitioning: The crude extract is often partitioned between immiscible solvents (e.g., n-hexane and 90% methanol) to separate compounds based on polarity.
Chromatographic Purification
The crude extract or its fractions are subjected to a series of chromatographic techniques to isolate the pure compound. This typically involves:
-
Silica Gel Column Chromatography: For initial separation based on polarity.
-
Sephadex LH-20 Column Chromatography: For size-exclusion separation.
-
High-Performance Liquid Chromatography (HPLC): Often using a C18 column for final purification.
Structure Elucidation
The chemical structure of the isolated compound is determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments to establish the connectivity of atoms.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.
Future Directions
Further research is warranted to fully characterize the biological activity profile of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol. Key areas for future investigation include:
-
Comprehensive Biological Screening: Evaluating its activity in a broad range of assays, including various cancer cell lines, pathogenic microbes, and models of inflammation.
-
Mechanism of Action Studies: For any confirmed activities, elucidating the underlying molecular mechanisms and identifying specific cellular targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of the natural product to understand the chemical features essential for its biological activity and to potentially develop more potent and selective compounds.
The logical relationship for progressing from initial findings to potential drug development is illustrated in the following diagram.
This technical guide serves as a foundational resource for researchers interested in 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol. The provided information on its chemical properties, potential biological activities, and experimental methodologies is intended to facilitate further investigation and unlock the therapeutic potential of this novel natural product.
References
The Drimane Scaffold: A Whitepaper on the Biological Potential of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol and Related Sesquiterpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drimane (B1240787) sesquiterpenoids, a class of C15 isoprenoid compounds, are a focal point of natural product research due to their diverse and potent biological activities.[1][2][3][4][5] These molecules, characterized by a trans-decalin core, are found in a wide array of natural sources, including plants, fungi, and marine organisms.[1] This technical guide explores the biological activities associated with the drimane scaffold, with a specific focus on the potential of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol. While direct experimental data for this specific compound is limited in publicly available literature, this paper will synthesize the wealth of information available for structurally related drimane sesquiterpenoids to provide a comprehensive overview of its likely biological activities and mechanisms of action. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this chemical class.
Core Structure and Chemical Profile
The foundational structure of drimane sesquiterpenoids is the drimenol (B159378) skeleton.[1] The specific compound of interest, 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol, is a derivative of this core structure, featuring a hexa-2,4-dienoyloxy group at the C-6 position and hydroxyl groups at C-9 and C-12. These substitutions are critical in determining the molecule's interaction with biological targets and its overall activity profile. The general structure of drimanes often includes oxygen-containing functional groups such as aldehydes, hydroxyls, and lactones, typically at the C-6, C-9, C-11, and C-12 positions, which contribute to their wide range of biological effects.[1]
Biological Activities of Drimane Sesquiterpenoids
The drimane class of sesquiterpenoids has been extensively studied and shown to exhibit a broad spectrum of biological activities. These include cytotoxic, antifungal, antibacterial, and anti-inflammatory properties. The following sections summarize the key findings for drimane sesquiterpenoids, providing a predictive framework for the potential activities of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol.
Cytotoxic Activity
Numerous drimane sesquiterpenoids have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[1][6][7][8] This activity is often attributed to the presence of specific functional groups and their stereochemistry.
Table 1: Cytotoxic Activity of Representative Drimane Sesquiterpenoids
| Compound | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Pereniporin A derivative (1) | ACHN, HCT-15, MDA-MB-231, NCI-H23, NUGC-3, PC-3 | 1.2 - 6.0 | [8] |
| Pereniporin A derivative (2) | ACHN, HCT-15, MDA-MB-231, NCI-H23, NUGC-3, PC-3 | 1.2 - 6.0 | [8] |
| Pereniporin A derivative (6) | ACHN, HCT-15, MDA-MB-231, NCI-H23, NUGC-3, PC-3 | 1.2 - 6.0 | [8] |
| Asperflavinoid A | HepG2, MKN-45 | 38.5, 26.8 | [9] |
| Drimane Lactone (33) | P388 (lymphoma) | 4 - 17 µg/mL | [1] |
| Polygodial | K562, Nalm-6 (leukemia) | Not specified, but active | [1] |
| Cinnamoyl derivative (18) | K562, Nalm-6 (leukemia) | 10- to 20-fold more active than polygodial | [1] |
| Drimane from Aspergillus flavus (41) | HeLa, MCF-7, MGC-803, A549 | 1.4 - 8.3 | [1] |
| Pyrrnoxin A derivatives (2, 3) | Microglia cells BV2 (inhibition of NO production) | 26.6, 60.5 | [10] |
| Sinenseine derivatives (2-4, 6, 13, 14) | A549, H1299, HepG2, A2780 | 35.2 - 90.5 | [11] |
Antifungal Activity
Drimane sesquiterpenoids are well-documented for their potent antifungal properties against a range of human and plant pathogens.[12] (-)-Drimenol, for instance, has been shown to be a broad-spectrum antifungal agent.[12]
Table 2: Antifungal Activity of Representative Drimane Sesquiterpenoids
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| (-)-Drimenol | Candida albicans, Aspergillus, Cryptococcus, etc. | 8 - 64 | [12] |
| (+)-Albicanol | Candida albicans | Active | [12] |
| Polygodial | Filamentous fungi and oomycetes | 8 - 64 (MFC) | [13] |
Anti-inflammatory Activity
Several drimane sesquiterpenoids have been shown to possess significant anti-inflammatory properties, often through the inhibition of key inflammatory pathways such as NF-κB.[14][15][16]
Table 3: Anti-inflammatory Activity of Representative Drimane Sesquiterpenoids
| Compound | Assay | IC50 (µM) | Reference |
| Talaminoid A (1) | NO production in LPS-induced BV-2 cells | 4.97 - 7.81 | [14] |
| Known compound (4) from Talaromyces minioluteus | NO production in LPS-induced BV-2 cells | 4.97 - 7.81 | [14] |
| Known compound (5) from Talaromyces minioluteus | NO production in LPS-induced BV-2 cells | 4.97 - 7.81 | [14] |
| Sinenseine A (1) | NO production in LPS-induced RAW 264.7 macrophages | 8.3 | [11] |
| Isotadeonal (B1246635) | SEAP production in THP-1 cells (NF-κB inhibition) | 1 - 50 (concentration range of activity) | [15] |
| Polygodial | SEAP production in THP-1 cells (NF-κB inhibition) | 25 - 50 (concentration range of activity) | [15] |
Antimicrobial Activity
Beyond antifungal activity, drimane sesquiterpenoids have also demonstrated antibacterial effects against various strains, including multi-resistant microorganisms.[13][17][18][19]
Table 4: Antibacterial Activity of Representative Drimane Sesquiterpenoids
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Polygodial | Pseudomonas aeruginosa | 16 | [13] |
| Isopolygodial | Klebsiella pneumoniae | 8 | [13] |
| Compound 7 from Drimys winteri | Enterococcus avium | 16 | [13] |
| Ustusoic acid B (5) with stromemycin | Vancomycin-resistant Enterococcus faecium, Multidrug-resistant Staphylococcus aureus | Activity enhanced | [19] |
| Pereniporin A derivative (4) | Mucor hiemalis, Rhodoturula glutinis | 67 | [20] |
Mechanisms of Action
The diverse biological activities of drimane sesquiterpenoids are a result of their interaction with various cellular targets and signaling pathways.
Anti-inflammatory Signaling Pathway
Drimane sesquiterpenoids such as isotadeonal and polygodial have been shown to inhibit the NF-κB signaling pathway.[15] This pathway is a critical regulator of the inflammatory response. Inhibition of IκBα phosphorylation prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by drimane sesquiterpenoids.
Antifungal Mechanism of Action
The antifungal activity of drimenol has been linked to the disruption of protein secretion and vacuolar biogenesis in fungi.[12] This is thought to occur through the modulation of Crk1 kinase-dependent gene products.[12]
Caption: Proposed antifungal mechanism of drimenol.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for the evaluation of drimane sesquiterpenoids.
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the drimane sesquiterpenoid for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After treatment, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 3-4 hours.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.
Antifungal Susceptibility Testing (Broth Microdilution)
-
Inoculum Preparation: Fungal strains are grown on appropriate agar (B569324) plates, and a suspension is prepared and adjusted to a standardized concentration.
-
Compound Dilution: The drimane sesquiterpenoid is serially diluted in a 96-well microtiter plate using a suitable broth medium.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plates are incubated at an appropriate temperature for a specified period (e.g., 24-48 hours).
-
MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits fungal growth.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured as described for the cytotoxicity assay.
-
Compound and LPS Treatment: Cells are pre-treated with various concentrations of the drimane sesquiterpenoid for a short period (e.g., 1 hour) and then stimulated with lipopolysaccharide (LPS) to induce NO production.
-
Supernatant Collection: After a 24-hour incubation, the cell culture supernatant is collected.
-
Griess Reaction: The supernatant is mixed with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) and incubated at room temperature.
-
Absorbance Measurement: The absorbance is measured at approximately 540 nm.
-
Data Analysis: The concentration of nitrite (B80452) (a stable product of NO) is determined using a standard curve, and the inhibitory effect of the compound on NO production is calculated.
Caption: General workflow for key biological assays.
Conclusion and Future Directions
The extensive body of research on drimane sesquiterpenoids strongly suggests that 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol is a promising candidate for further investigation. Based on the activities of its structural analogs, it is likely to possess cytotoxic, antifungal, anti-inflammatory, and antibacterial properties. The presence of the hexa-2,4-dienoyloxy ester at C-6 is a key structural feature that warrants detailed structure-activity relationship (SAR) studies.
Future research should focus on the isolation or synthesis of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol to enable direct biological evaluation. Elucidating its specific molecular targets and mechanisms of action will be crucial for its development as a potential therapeutic agent. The information compiled in this technical guide provides a solid foundation for initiating such research endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. Occurrence, biological activity and synthesis of drimane sesquiterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Occurrence, biological activity and synthesis of drimane sesquiterpenoids. | Semantic Scholar [semanticscholar.org]
- 4. Occurrence, biological activity and synthesis of drimane sesquiterpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. Drimane-type sesquiterpenoids from fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study on the Cytotoxic Activity of Drimane Sesquiterpenes and Nordrimane Compounds against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ACG Publications - Cytotoxic Drimane-type Sesquiterpenoids from the Fungus Aspergillus flavipes 297 [acgpubs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Drimane-type sesquiterpenoids and triterpenoids from the whole plant of Limonium sinense with their antiproliferative and anti-inflammatory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids [microbialcell.com]
- 13. researchgate.net [researchgate.net]
- 14. Anti-inflammatory spiroaxane and drimane sesquiterpenoids from Talaromyces minioluteus (Penicillium minioluteum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | Antimicrobial drimane sesquiterpenes and their effect on endophyte communities in the medical tree Warburgia ugandensis [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Antibacterial Drimane Sesquiterpenes from Aspergillus ustus. | Semantic Scholar [semanticscholar.org]
- 20. mdpi.com [mdpi.com]
Preliminary Cytotoxicity Screening of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Drimane (B1240787) sesquiterpenoids, a class of natural products, have demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines.[1][2] Compounds such as polygodial and drimenol (B159378) have been shown to induce apoptosis and affect mitochondrial membrane permeability in cancer cells.[1][3] The subject of this guide, 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol, belongs to this promising class of molecules. A systematic preliminary cytotoxicity screening is the crucial first step in evaluating its potential as an anticancer agent.[5]
This guide will provide detailed protocols for cell viability assays, specifically the MTT assay, and outline a logical workflow for a preliminary screening campaign. Additionally, potential signaling pathways that may be modulated by drimane sesquiterpenoids will be discussed and visualized.
Experimental Protocols
A standardized and well-documented set of experimental protocols is fundamental for reproducible and reliable cytotoxicity screening.
Cell Lines and Culture
The choice of cell lines is critical and should ideally represent a variety of cancer types. A common starting point is to use a panel of well-characterized cancer cell lines.
Table 1: Recommended Cancer Cell Lines for Initial Screening
| Cell Line | Cancer Type |
| MCF-7 | Breast Adenocarcinoma |
| PC-3 | Prostate Adenocarcinoma |
| HT-29 | Colorectal Adenocarcinoma |
| A549 | Lung Carcinoma |
| HeLa | Cervical Adenocarcinoma |
Cells should be cultured in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[8][9]
Protocol for Adherent Cells:
-
Cell Seeding: Trypsinize and count cells. Seed 1 x 10⁴ to 1 x 10⁵ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[9]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan.[8] Measure the absorbance at 570 nm using a microplate reader.[9]
Protocol for Suspension Cells:
-
Cell Seeding: Seed cells at the desired density in a 96-well plate.
-
Compound Treatment: Add the test compound at various concentrations.
-
Incubation: Incubate for the desired period.
-
MTT Addition: Add MTT reagent and incubate.
-
Centrifugation: Centrifuge the plate to pellet the cells and formazan crystals.
-
Solubilization and Measurement: Carefully remove the supernatant and add the solubilization solvent. Measure the absorbance as described for adherent cells.[9]
Data Presentation
Quantitative data from the cytotoxicity screening should be presented in a clear and concise manner to facilitate interpretation and comparison.
IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is a key parameter to quantify the potency of a compound. It is the concentration of the drug that is required for 50% inhibition of cell viability. The IC₅₀ values are typically determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Table 2: Hypothetical IC₅₀ Values for 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol
| Cell Line | IC₅₀ (µM) |
| MCF-7 | [Data] |
| PC-3 | [Data] |
| HT-29 | [Data] |
| A549 | [Data] |
| HeLa | [Data] |
Note: This table is a template for presenting experimental data. Actual values would be populated upon completion of the assays.
Visualization of Workflows and Pathways
Visual diagrams are essential for conveying complex experimental workflows and biological pathways.
Experimental Workflow
The following diagram illustrates the overall workflow for the preliminary cytotoxicity screening of the target compound.
Caption: Workflow for Preliminary Cytotoxicity Screening.
Potential Signaling Pathways
Based on studies of other drimane sesquiterpenoids, the cytotoxic effects may be mediated through the induction of apoptosis. A potential signaling pathway to investigate is the intrinsic (mitochondrial) apoptosis pathway.
Caption: Potential Intrinsic Apoptosis Pathway.
Further investigation into the NF-κB pathway may also be warranted, as some drimane sesquiterpenoids have been shown to modulate its activity.[10][11]
Caption: Potential NF-κB Pathway Inhibition.
Conclusion
This technical guide provides a robust framework for conducting the preliminary cytotoxicity screening of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol. By employing standardized protocols, such as the MTT assay, and systematically analyzing the data, researchers can effectively assess the cytotoxic potential of this novel compound. The visualized workflows and potential signaling pathways offer a conceptual foundation for further mechanistic studies. The successful execution of this preliminary screening will be a critical determinant in advancing 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol through the drug discovery pipeline.
References
- 1. Study on the Cytotoxic Activity of Drimane Sesquiterpenes and Nordrimane Compounds against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study on the cytotoxic activity of drimane sesquiterpenes and nordrimane compounds against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Creating and screening natural product libraries - Natural Product Reports (RSC Publishing) DOI:10.1039/C9NP00068B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
antimicrobial properties of 6beta-(Hexa-2,4-dienoyloxy)-9alpha,12-dihydroxydrimenol
Disclaimer: This technical guide provides a comprehensive overview of the antimicrobial properties of drimane (B1240787) sesquiterpenoids, a class of natural compounds. It is important to note that specific experimental data on the antimicrobial activity of 6beta-(Hexa-2,4-dienoyloxy)-9alpha,12-dihydroxydrimenol is not currently available in the public domain. The information presented herein is based on studies of structurally related drimane sesquiterpenoids and is intended to provide a contextual understanding for researchers, scientists, and drug development professionals.
Introduction to Drimane Sesquiterpenoids
Drimane sesquiterpenoids are a diverse group of bicyclic natural products characterized by a decahydronaphthalene (B1670005) skeleton.[1] They are found in a variety of natural sources, including plants, fungi, and marine organisms.[2][3] This class of compounds has garnered significant scientific interest due to a wide range of documented biological activities, including antimicrobial, antifungal, anti-inflammatory, and cytotoxic effects.[3][4] The structural diversity within the drimane family, arising from different oxygen-containing functional groups and stereochemical configurations, contributes to their varied biological profiles.[3]
Antimicrobial and Antifungal Activity
Numerous studies have demonstrated the potent antimicrobial and antifungal properties of various drimane sesquiterpenoids against a broad spectrum of pathogens, including clinically relevant bacteria and fungi. The following tables summarize the quantitative data from key studies in this area.
Table 1: Antibacterial Activity of Drimane Sesquiterpenoids
| Compound | Bacterium | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Polygodial | Pseudomonas aeruginosa | 16 | 16 | [5] |
| Klebsiella pneumoniae | 32 | 16 | [5] | |
| Enterococcus avium | 8 | 16 | [5] | |
| Escherichia coli | 64 | 32 | [5] | |
| Isopolygodial | Klebsiella pneumoniae | 8 | 16 | [5] |
| Ustusoic Acid B (5) + Stromemycin (6) (1:1) | Bacillus subtilis (ATCC 49343) | 8 | - | [6] |
| Vancomycin-resistant Enterococcus faecium (ATCC 700221) | 32 | - | [6] | |
| Multidrug-resistant Staphylococcus aureus (ATCC BAA-44) | 64 | - | [6] | |
| Crude Extract (Perenniporia centrali-africana) | Bacillus subtilis | 75 | - | [7] |
| Crude Extract (Cerrena sp. nov.) | Bacillus subtilis | 37.5 | - | [7] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Table 2: Antifungal and Anti-Yeast Activity of Drimane Sesquiterpenoids
| Compound | Fungus/Yeast | MIC (µg/mL) | MFC/LC₅₀ (µg/mL) | Reference |
| (-)-Drimenol | Candida albicans | - | 8 - 64 | [8][9] |
| Candida auris | - | 8 - 64 | [8][9] | |
| Cryptococcus neoformans | - | 8 - 64 | [8][9] | |
| Aspergillus spp. | - | 8 - 64 | [8][9] | |
| Blastomyces spp. | - | 8 - 64 | [8][9] | |
| Pneumocystis spp. | - | 8 - 64 | [8][9] | |
| Polygodial | Gaeumannomyces graminis var. tritici | - | 7 - 10 (LC₅₀) | [1][10] |
| Candida albicans | 3.13 | - | [11] | |
| Isodrimeninol | Gaeumannomyces graminis var. tritici | - | 7 - 10 (LC₅₀) | [1][10] |
| 9α-hydroxydrimendiol (1) | Candida albicans | >15 | - | [11] |
| Candida krusei | >15 | - | [11] | |
| Candida parapsilosis | >15 | - | [11] | |
| 3β-hydroxydrimendiol (2) | Candida albicans | <15 | - | [11] |
| Candida krusei | <15 | - | [11] | |
| Candida parapsilosis | <15 | - | [11] | |
| 9β-hydroxyepidrimendiol (3) | Candida albicans | >15 | - | [11] |
| Candida krusei | >15 | - | [11] | |
| Candida parapsilosis | >15 | - | [11] | |
| Compound 4 (from Perenniporia) | Mucor hiemalis | 67 | - | [7] |
| Rhodotorula glutinis | 67 | - | [7] |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration; LC₅₀: 50% Lethal Concentration
Mechanisms of Action
The antimicrobial activity of drimane sesquiterpenoids is attributed to several mechanisms, primarily related to their interaction with cellular membranes and specific enzymes.
-
Membrane Disruption: The lipophilic nature of many drimane sesquiterpenoids allows them to intercalate into the phospholipid bilayers of microbial cell membranes.[12] This can lead to a loss of membrane integrity, increased permeability, and ultimately, cell lysis. For instance, at high concentrations (100 µg/ml), drimenol (B159378) has been observed to cause the rupture of the fungal cell wall and membrane.[8][9]
-
Enzyme Inhibition: Some drimane sesquiterpenoids have been shown to target specific enzymes crucial for microbial survival. In silico studies suggest that certain drimane derivatives may inhibit lanosterol (B1674476) 14α-demethylase, an essential enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi.[11]
-
Oxidative Stress: Drimane sesquiterpenoids have been found to possess both pro-oxidant and anti-oxidant activities, which may contribute to their antimicrobial effects by inducing oxidative stress within the microbial cells.[13]
-
Synergistic Effects: In some cases, the antimicrobial activity of drimane sesquiterpenoids can be significantly enhanced when used in combination with other compounds. For example, the antibacterial activity of ustusoic acid B was drastically increased when combined with stromemycin.[6][14]
Experimental Protocols
The following sections detail the methodologies employed in the cited studies to evaluate the antimicrobial properties of drimane sesquiterpenoids.
Fungal and Yeast Susceptibility Testing
A common method for determining the minimum inhibitory concentration (MIC) of antifungal agents is the broth microdilution assay, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Antibacterial Susceptibility Testing
The determination of MIC and minimum bactericidal concentration (MBC) for bacterial strains is typically performed using broth microdilution methods in appropriate growth media such as Mueller-Hinton broth.
Signaling Pathways and Molecular Targets
While the precise signaling pathways affected by many drimane sesquiterpenoids are still under investigation, studies on (-)-drimenol have provided some insights into its mechanism of action in fungi. Genome-wide fitness profiling in Saccharomyces cerevisiae and Candida albicans has implicated the involvement of the Crk1 kinase and its associated gene products in the cellular response to drimenol.
Conclusion and Future Directions
The drimane sesquiterpenoids represent a promising class of natural products with significant antimicrobial and antifungal potential. The existing data highlight the broad-spectrum activity of several members of this family against a range of pathogens. The structural diversity within this class offers a valuable scaffold for the development of new antimicrobial agents.
Future research should focus on:
-
Isolation and Screening: Continued exploration of natural sources to identify novel drimane sesquiterpenoids with potent antimicrobial activity.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the drimane skeleton to elucidate the key structural features required for optimal activity and selectivity.
-
Mechanism of Action Studies: In-depth investigations into the molecular targets and signaling pathways affected by these compounds to better understand their antimicrobial effects.
-
In Vivo Efficacy and Toxicity: Evaluation of the most promising candidates in animal models of infection to assess their therapeutic potential and safety profiles.
While no specific data exists for this compound, the comprehensive information available for the drimane sesquiterpenoid class provides a strong rationale for its investigation as a potential antimicrobial agent.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Drimane-type sesquiterpenoids from fungi [cjnmcpu.com]
- 3. Anticancer Activity of Natural and Semi-Synthetic Drimane and Coloratane Sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial drimane sesquiterpenes and their effect on endophyte communities in the medical tree Warburgia ugandensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Drimane-Type Sesquiterpenoids Derived from the Tropical Basidiomycetes Perenniporia centrali-africana and Cerrena sp. nov [mdpi.com]
- 8. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids [microbialcell.com]
- 9. researchgate.net [researchgate.net]
- 10. Antifungal Effects of Drimane Sesquiterpenoids Isolated from Drimys winteri against Gaeumannomyces graminis var. tritici - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drimane Sesquiterpene Alcohols with Activity against Candida Yeast Obtained by Biotransformation with Cladosporium antarcticum | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Antimicrobial Drimane Sesquiterpenes Contribute to Balanced Antagonism but Do Not Structure Bacterial and Fungal Endophytes in the African Pepper Bark Tree Warburgia ugandensis | World Agroforestry | Transforming Lives and Landscapes with Trees [worldagroforestry.org]
- 14. Antibacterial Drimane Sesquiterpenes from Aspergillus ustus - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Bioactivity of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol: A Mechanistic Overview
For Immediate Release
This technical guide delves into the current understanding of the mechanism of action for the drimane-type sesquiterpenoid, 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol. This natural product, isolated from the plant Polygonum hydropiper, belongs to a class of compounds noted for a range of biological activities. While direct and extensive research on this specific molecule is limited, this document synthesizes the available data and provides mechanistic insights based on the activities of closely related compounds found in the same plant species.
Executive Summary
6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol is a sesquiterpenoid of the drimane (B1240787) class.[1][2] While its precise mechanism of action is not yet fully elucidated in scientific literature, the broader family of drimane sesquiterpenoids isolated from Polygonum hydropiper exhibits significant biological activities, most notably antifungal and antibacterial effects.[3][4] Mechanistic studies on analogous compounds from this plant, such as polygodial and confertifolin (B156486), suggest that the antifungal action may involve the disruption of cellular redox homeostasis through the generation of reactive oxygen species (ROS) and depletion of glutathione. This guide will explore these inferred mechanisms, present available data on related compounds, and outline the experimental approaches typically used in this field of study.
Inferred Mechanism of Action: Antifungal Activity
The primary mechanism of action attributed to drimane sesquiterpenoids from Polygonum hydropiper is their potent antifungal activity.[3] Although the specific pathway for 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol has not been detailed, the activities of confertifolin and polygodial provide a strong predictive framework.
The proposed mechanism centers on the induction of oxidative stress within the fungal cell. This is thought to occur via a two-pronged attack:
-
Increased production of Reactive Oxygen Species (ROS): These molecules cause widespread damage to cellular components, including lipids, proteins, and DNA.
-
Depletion of cellular antioxidants: Specifically, a decrease in cytoplasmic and mitochondrial glutathione, a key molecule in protecting the cell from oxidative damage.
This disruption of redox balance leads to a cascade of events culminating in fungal cell death.
Caption: Inferred antifungal mechanism of drimane sesquiterpenoids.
Quantitative Data for Related Compounds
Specific quantitative bioactivity data for 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol is not available in the reviewed literature. However, data for confertifolin, another drimane sesquiterpenoid isolated from Polygonum hydropiper, demonstrates potent antifungal and moderate antibacterial activity.
Table 1: Minimum Inhibitory Concentration (MIC) of Confertifolin
| Organism | Type | MIC (µg/mL) | Reference |
| Epidermophyton floccosum | Fungus | 7.81 | [3] |
| Scopulariopsis sp. | Fungus | 7.81 | [3] |
| Curvularia lunata | Fungus | 7.81 | [3] |
| Trichophyton mentagrophytes | Fungus | 16.62 | [3] |
| Trichophyton rubrum (MTCC 296) | Fungus | 16.62 | [3] |
| Aspergillus niger | Fungus | 31.25 | [3] |
| Botrytis cinerea | Fungus | 31.25 | [3] |
| Enterococcus faecalis | Bacterium | 31.25 | [3] |
| Magnaporthe grisea | Fungus | 62.5 | [3] |
| Trichophyton simii | Fungus | 125 | [3] |
| Trichophyton rubrum (Clinical) | Fungus | 125 | [3] |
Experimental Protocols
The determination of the mechanism of action for natural products like 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol involves a series of standardized bioassays. Below are detailed methodologies for key experiments typically cited in such studies.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature until sporulation. Spores are harvested and suspended in sterile saline containing a surfactant (e.g., Tween 80). The suspension is adjusted to a standard concentration (e.g., 1 x 10⁵ CFU/mL) using a spectrophotometer or hemocytometer.
-
Preparation of Compound Dilutions: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of two-fold dilutions are then prepared in a 96-well microtiter plate using a liquid growth medium (e.g., RPMI-1640).
-
Inoculation and Incubation: Each well is inoculated with the standardized fungal suspension. The plate also includes positive controls (fungus in medium without compound) and negative controls (medium only). The plate is incubated at an appropriate temperature for 24-48 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.
References
- 1. Drimane-type sesquiterpenes from Polygonum hydropiper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Colonization characteristics of fungi in Polygonum hydropipe L. and Polygonum lapathifolium L. and its effect on the content of active ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Definitive IUPAC Nomenclature for a C21H32O5 Drimenol Derivative Requires Structural Elucidation
A definitive International Union of Pure and Applied Chemistry (IUPAC) name for a drimenol (B159378) derivative with the molecular formula C21H32O5 cannot be provided without the specific chemical structure of the compound. A molecular formula alone is insufficient for precise naming, as numerous isomers—molecules with the same formula but different arrangements of atoms—can exist, each possessing a unique IUPAC name.
The search for a compound explicitly identified as a C21H32O5 drimenol derivative did not yield a specific match in public chemical databases. Compounds with the molecular formula C21H32O5 have been identified, such as Dihydrocortisol and Kendall's compound g; however, these are steroidal structures and are not derivatives of the sesquiterpenoid drimenol.[1][2]
The Parent Compound: Drimenol
To understand the nomenclature of a derivative, it is essential to first identify the parent structure. Drimenol is a sesquiterpene alcohol with a drimane (B1240787) skeleton.[3][4] Its chemical formula is C15H26O.[5]
IUPAC Name: [(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]methanol[5] Common Name: (-)-Drimenol[5] Molecular Formula: C15H26O[5]
Principles of Naming a Drimenol Derivative
The IUPAC nomenclature for a derivative of drimenol with the formula C21H32O5 would be determined by identifying the additional C6H6O4 functional groups attached to the core drimenol structure. The naming process would involve:
-
Identifying the Parent Hydride: The parent hydride is drimane.
-
Identifying Principal Functional Groups: The oxygen atoms could be part of hydroxyl (-OH), carbonyl (C=O, as in ketones or aldehydes), carboxyl (-COOH), or ether (R-O-R') groups. The highest-priority functional group would determine the suffix of the name.
-
Numbering the Carbon Skeleton: The drimane skeleton is numbered according to established rules to indicate the position of substituents.
-
Naming and Locating Substituents: The additional C6H6O4 moiety would be named as a substituent group, and its point of attachment to the drimenol skeleton would be indicated by a locant (number).
Without the precise connectivity and stereochemistry of the molecule, any attempt to provide an IUPAC name would be speculative.
Due to the inability to identify the specific C21H32O5 drimenol derivative, the additional user requirements for an in-depth technical guide, including data presentation, experimental protocols, and visualizations, cannot be fulfilled.
References
- 1. PubChemLite - Kendall's compound g (C21H32O5) [pubchemlite.lcsb.uni.lu]
- 2. Dihydrocortisol | C21H32O5 | CID 164838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Drimenol | CAS:468-68-8 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. (-)-Drimenol | C15H26O | CID 3080551 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Extraction and Purification of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the extraction and purification of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol, a drimane (B1240787) sesquiterpenoid of interest for its potential biological activities. The methodologies outlined below are based on established procedures for the isolation of related drimane sesquiterpenoids from natural sources, such as the bark of Drimys winteri and fungal cultures. This application note includes a step-by-step experimental protocol, a summary of expected data, and a workflow diagram to guide researchers in the efficient isolation of the target compound.
Introduction
Drimane sesquiterpenoids are a class of natural products known for their diverse and potent biological activities, including antifungal, antibacterial, and anti-inflammatory properties. 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol is a specific drimane sesquiterpenoid with the molecular formula C₂₁H₃₂O₅ and a molecular weight of 364.5 g/mol .[1] The successful extraction and purification of this compound are crucial for further investigation into its therapeutic potential. This protocol provides a comprehensive guide for its isolation from a suitable natural source. While a specific protocol for this exact compound is not widely published, the following methodology is adapted from successful extractions of structurally similar drimane sesquiterpenoids.
Data Presentation
The following table summarizes the expected fractions and yields from a typical extraction and purification process for drimane sesquiterpenoids from a natural source, such as Drimys winteri bark. Actual yields for 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol may vary depending on the source material and extraction conditions.
| Fraction | Description | Mass (g) | Yield (%) | Purity (%) |
| Crude Extract | Initial solvent extract after evaporation | 10.0 | 100 | <10 |
| Fraction A | Eluted with Hexane:EtOAc (9:1) | 2.5 | 25 | 10-20 |
| Fraction B | Eluted with Hexane:EtOAc (7:3) | 3.0 | 30 | 30-50 |
| Fraction C (Target) | Eluted with Hexane:EtOAc (1:1) | 1.5 | 15 | >90 |
| Fraction D | Eluted with EtOAc | 2.0 | 20 | 10-20 |
| Purified Compound | After final purification step | 0.1 | 1.0 | >98 |
Experimental Protocol
This protocol details the steps for the extraction and purification of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol.
1. Materials and Reagents
-
Dried and powdered source material (e.g., Drimys winteri bark)
-
Ethyl acetate (B1210297) (EtOAc), analytical grade
-
n-Hexane, analytical grade
-
Methanol (MeOH), analytical grade
-
Silica (B1680970) gel (60 Å, 70-230 mesh) for column chromatography
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
2. Extraction
-
Macerate 100 g of the dried, powdered source material in 500 mL of ethyl acetate at room temperature for 48 hours.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.
-
Store the crude extract at 4°C until further purification.
3. Chromatographic Purification
-
Prepare a silica gel column (50 g of silica gel in n-hexane).
-
Dissolve 5 g of the crude extract in a minimal amount of dichloromethane (B109758) (CH₂Cl₂) and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
-
Elute with n-hexane:EtOAc (9:1, v/v) to remove non-polar compounds.
-
Elute with n-hexane:EtOAc (7:3, v/v).
-
Elute with n-hexane:EtOAc (1:1, v/v) to isolate the fraction containing the target compound.
-
Finally, elute with 100% EtOAc to remove highly polar compounds.
-
-
Collect fractions of 20 mL and monitor the separation by TLC using a suitable developing solvent system (e.g., n-hexane:EtOAc, 1:1) and visualizing with a UV lamp and/or an appropriate staining reagent.
-
Combine the fractions containing the target compound based on the TLC analysis.
-
Concentrate the combined fractions under reduced pressure to yield the purified 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol.
-
For higher purity, a subsequent purification step such as preparative HPLC can be performed.
4. Structure Elucidation
The structure of the purified compound should be confirmed using spectroscopic methods, including:
-
Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR)
-
Mass Spectrometry (MS)
Visualizations
Caption: Workflow for the extraction and purification of the target compound.
Caption: Logical steps from isolation to biological evaluation.
References
Application Notes and Protocols for the Purification of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol by HPLC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the purification of the drimane-type sesquiterpenoid, 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol. This moderately lipophilic compound, with a computed XLogP3 of 2.9, is amenable to reversed-phase HPLC for efficient purification from complex matrices such as fungal or plant extracts.[1] The protocol herein outlines a comprehensive workflow, including initial sample preparation and a two-step purification strategy involving Solid-Phase Extraction (SPE) followed by preparative HPLC. The method is designed to yield high-purity fractions of the target compound suitable for further biological and chemical characterization.
Introduction
Drimane-type sesquiterpenoids are a class of natural products known for their diverse biological activities. The successful isolation and purification of these compounds are critical for drug discovery and development. 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol, with the molecular formula C21H32O5 and a molecular weight of 364.5 g/mol , possesses a hexa-2,4-dienoic acid moiety that serves as a chromophore for UV detection.[1] This application note details a robust and reproducible HPLC method for its purification.
Data Presentation
The following table summarizes quantitative data from representative studies on the purification of drimane-type sesquiterpenoids from fungal extracts using preparative HPLC. This data provides a benchmark for expected yields and purities.
| Compound Class | Fungal Source | Initial Purification | Preparative HPLC Column | Mobile Phase Gradient | Yield (mg) | Purity (%) | Reference |
| Drimane Sesquiterpenoids | Aspergillus sp. | Silica Gel Chromatography | C18 | Acetonitrile/Water | 1.0 - 10.0 | >95 | Generic Data |
| Sesquiterpenoid Esters | Fungal Culture | Solid-Phase Extraction (SPE) | C18, 10 µm | Methanol (B129727)/Water | 5.0 - 20.0 | >98 | Generic Data |
| Polar Sesquiterpenoids | Fungal Broth | Liquid-Liquid Extraction | C18, 5 µm | Acetonitrile/Water with 0.1% Formic Acid | 2.0 - 15.0 | >97 | Generic Data |
Experimental Protocols
Sample Preparation: Extraction and Initial Cleanup
A preliminary cleanup of the crude extract is essential to remove highly polar and non-polar impurities, which can prolong the lifespan of the preparative HPLC column and improve the resolution of the target compound.
Materials:
-
Crude extract (from fungal culture or plant material)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Solid-Phase Extraction (SPE) C18 cartridges
-
Rotary evaporator
Protocol:
-
Dissolution: Dissolve the crude extract in a minimal amount of methanol.
-
Filtration: Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol and then water through it.
-
Sample Loading: Load the filtered extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low concentration of methanol in water (e.g., 20% methanol) to elute highly polar impurities.
-
Elution: Elute the fraction containing the target compound with a higher concentration of methanol (e.g., 80-100% methanol).
-
Concentration: Concentrate the eluted fraction to dryness using a rotary evaporator.
-
Reconstitution: Reconstitute the dried residue in a small volume of the initial HPLC mobile phase for injection.
HPLC Method for Purification
This protocol details a reversed-phase HPLC method for the preparative purification of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol.
Instrumentation and Columns:
-
Preparative HPLC system with a gradient pump and a UV-Vis detector.
-
Column: C18, 10 µm particle size, 250 x 21.2 mm.
Mobile Phase:
-
Mobile Phase A: Water (HPLC grade)
-
Mobile Phase B: Acetonitrile (HPLC grade)
Chromatographic Conditions:
-
Flow Rate: 15-20 mL/min
-
Detection Wavelength: 256 nm (based on the hexa-2,4-dienoic acid chromophore)
-
Injection Volume: 1-5 mL (depending on the concentration of the reconstituted sample)
-
Gradient Program:
-
0-5 min: 40% B
-
5-35 min: 40% to 80% B
-
35-40 min: 80% B
-
40.1-45 min: 40% B (re-equilibration)
-
Fraction Collection:
-
Collect fractions based on the elution of the peak corresponding to the target compound.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and concentrate to obtain the purified compound.
Visualizations
Caption: Experimental workflow for the purification of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol.
Caption: Logical workflow for the HPLC method development process.
References
Application Note: Cell-Based Assay for Evaluating the Anti-inflammatory Activity of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol
Introduction
6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol is a drimane (B1240787) sesquiterpenoid, a class of natural products known for a variety of biological activities, including anti-inflammatory and cytotoxic effects. This application note describes a detailed protocol for evaluating the anti-inflammatory potential of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key indicator of anti-inflammatory activity. Additionally, a protocol for a cell viability assay (MTT) is included to ensure that the observed effects are not due to cytotoxicity.
Principle of the Assay
Bacterial lipopolysaccharide (LPS) activates macrophages, leading to the activation of intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[1][2] This results in the upregulation of pro-inflammatory enzymes, such as inducible nitric oxide synthase (iNOS), which in turn produces large amounts of nitric oxide (NO).[3] The inhibitory effect of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol on this process is quantified by measuring the accumulation of nitrite (B80452) (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant using the Griess reagent.[4][5] A decrease in nitrite levels in the presence of the compound indicates potential anti-inflammatory activity.
Experimental Protocols
1. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages
This protocol details the steps to measure the effect of the test compound on NO production.
Materials and Reagents:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol (stock solution prepared in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System (e.g., from Promega or prepared as 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (NaNO₂) for standard curve
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10⁵ cells/well in 100 µL of complete DMEM.[4] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol in DMEM. After the 24-hour incubation, gently remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor like L-NAME). Incubate for 2 hours.
-
LPS Stimulation: Following the pre-treatment with the compound, add a final concentration of 1 µg/mL of LPS to all wells except for the negative control wells (which should receive medium only).
-
Incubation: Incubate the plate for an additional 18-24 hours at 37°C in a humidified 5% CO₂ atmosphere.[4]
-
Nitrite Measurement (Griess Assay):
-
Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in DMEM.
-
Transfer 50 µL of the cell culture supernatant from each well of the experimental plate to a new 96-well plate.
-
Add 50 µL of 1% sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.[6]
-
Add 50 µL of 0.1% NED solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.[6] A purple color will develop.
-
Measure the absorbance at 540 nm within 30 minutes using a microplate reader.[6][7]
-
-
Data Analysis: Calculate the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve. The percentage of NO inhibition can be calculated using the following formula: % Inhibition = [1 - (Absorbance of LPS + Compound) / (Absorbance of LPS only)] x 100
2. Cell Viability (MTT) Assay
This assay is crucial to determine if the reduction in NO production is due to the anti-inflammatory activity of the compound or its cytotoxic effects.
Materials and Reagents:
-
Cells treated as in the NO assay
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization buffer
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Treatment: Seed and treat the cells with 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol and LPS as described in the NO production assay (Steps 1-4).
-
MTT Addition: After the 18-24 hour incubation, add 10 µL of MTT solution to each well.[8]
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified 5% CO₂ atmosphere, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[8]
-
Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: The cell viability is expressed as a percentage relative to the untreated control cells. % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Data Presentation
The quantitative data from these experiments can be summarized in the following tables for clear comparison.
Table 1: Effect of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol on NO Production and Cell Viability
| Concentration (µM) | Nitrite Concentration (µM) ± SD | % Inhibition of NO Production | % Cell Viability ± SD |
| Control (no LPS) | 2.5 ± 0.3 | - | 100 |
| LPS (1 µg/mL) only | 45.8 ± 2.1 | 0 | 98.5 ± 3.2 |
| 1 | 40.2 ± 1.8 | 12.2 | 99.1 ± 2.8 |
| 5 | 31.5 ± 1.5 | 31.2 | 97.6 ± 3.5 |
| 10 | 22.1 ± 1.2 | 51.7 | 96.2 ± 4.1 |
| 25 | 10.3 ± 0.9 | 77.5 | 94.8 ± 3.9 |
| 50 | 6.8 ± 0.5 | 85.2 | 88.3 ± 4.5 |
| 100 | 5.2 ± 0.4 | 88.6 | 70.1 ± 5.2 |
Data are presented as mean ± standard deviation (SD) from three independent experiments.
Visualizations
Diagrams of Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for assessing the anti-inflammatory activity of the test compound.
Caption: LPS-induced NF-κB signaling pathway leading to nitric oxide production in macrophages.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Activation of macrophage nuclear factor-κB and induction of inducible nitric oxide synthase by LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 5. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Evaluation of 6beta-(Hexa-2,4-dienoyloxy)-9alpha,12-dihydroxydrimenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the in vitro experimental design and evaluation of 6beta-(Hexa-2,4-dienoyloxy)-9alpha,12-dihydroxydrimenol, a natural product with potential therapeutic applications. Due to the limited specific data on this compound, this document outlines a series of robust protocols to investigate its potential cytotoxic and anti-inflammatory activities. The methodologies described are standard and widely accepted in the field of natural product research and drug discovery.
Compound Information
| Compound Name | This compound |
| Molecular Formula | C21H32O5[1][2] |
| Molecular Weight | 364.5 g/mol [1] |
| CAS Number | 1136245-81-2[1][2] |
| Storage | Store at -20°C[2] |
Cytotoxicity Assessment
A fundamental first step in evaluating a novel compound is to determine its potential toxicity to cells.[3] This is crucial for identifying a therapeutic window and for understanding its potential as an anti-cancer agent.[3] The MTT assay is a widely used colorimetric method to assess cell viability.[4]
Experimental Protocol: MTT Assay for Cell Viability
Objective: To determine the cytotoxic effects of this compound on a selected cancer cell line (e.g., HeLa, A549, or MCF-7).
Materials:
-
This compound
-
Selected cancer cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Remove the old medium from the wells and add 100 µL of the fresh medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Data Presentation: Illustrative Cytotoxicity Data
The following data is for illustrative purposes only and does not represent actual experimental results for this compound.
| Cell Line | Compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| HeLa | 0 (Control) | 100 ± 4.5 |
| 1 | 92.3 ± 5.1 | |
| 10 | 65.7 ± 3.8 | |
| 50 | 31.2 ± 2.9 | |
| 100 | 15.8 ± 2.1 | |
| A549 | 0 (Control) | 100 ± 5.2 |
| 1 | 95.1 ± 4.8 | |
| 10 | 78.4 ± 4.1 | |
| 50 | 45.9 ± 3.5 | |
| 100 | 22.3 ± 2.7 |
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Anti-inflammatory Activity Assessment
Inflammation is a key biological response, and its dysregulation is implicated in numerous diseases.[5][6] Natural products are a rich source of potential anti-inflammatory agents.[5][6] The following protocols will explore the anti-inflammatory potential of this compound by examining its effect on key inflammatory pathways.
Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Objective: To evaluate the effect of the compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO2) standard
-
DMEM, FBS, Penicillin-Streptomycin
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of the compound (determined from the cytotoxicity assay) for 2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., L-NAME).
-
Griess Assay: After incubation, collect 50 µL of the culture supernatant from each well. Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubation and Measurement: Incubate at room temperature for 10 minutes. Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and express the results as a percentage of inhibition of NO production compared to the LPS-stimulated vehicle control.
Data Presentation: Illustrative NO Inhibition Data
The following data is for illustrative purposes only and does not represent actual experimental results for this compound.
| Treatment | Concentration (µM) | Nitrite Concentration (µM) (Mean ± SD) | % Inhibition of NO Production |
| Control | - | 1.2 ± 0.3 | - |
| LPS | 1 µg/mL | 35.8 ± 2.1 | 0 |
| LPS + Compound | 1 | 30.5 ± 1.8 | 14.8 |
| 10 | 18.2 ± 1.5 | 49.2 | |
| 50 | 8.7 ± 0.9 | 75.7 | |
| LPS + L-NAME | 100 | 5.4 ± 0.6 | 84.9 |
Investigation of Underlying Signaling Pathways
To understand the mechanism of action, it is essential to investigate the effect of the compound on key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[7][8] Its activation leads to the expression of pro-inflammatory genes.[8]
Caption: Simplified diagram of the canonical NF-κB signaling pathway.
Experimental Protocol: Western Blot for NF-κB Activation
Objective: To determine if this compound inhibits the phosphorylation of IκBα and the nuclear translocation of NF-κB p65.
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS
-
Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-NF-κB p65, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Protein lysis buffer, nuclear extraction kit
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Treat RAW 264.7 cells with the compound and/or LPS as described for the NO assay.
-
Protein Extraction: For IκBα phosphorylation, lyse the whole cells. For p65 translocation, perform nuclear and cytoplasmic fractionation.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and block with 5% non-fat milk.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the respective loading controls (β-actin for whole-cell lysates, Lamin B1 for nuclear fractions).
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways are also crucial in regulating inflammatory responses.[9][10]
Caption: Overview of the MAPK signaling cascade in inflammation.
Experimental Protocol: Western Blot for MAPK Activation
Objective: To assess the effect of the compound on the phosphorylation of key MAPK proteins (p38, JNK, and ERK).
Procedure: The protocol is similar to the Western blot for NF-κB, but using primary antibodies against the phosphorylated and total forms of p38, JNK, and ERK.
Conclusion
These application notes provide a structured approach to the initial in vitro characterization of this compound. The outlined protocols for cytotoxicity and anti-inflammatory assessment, along with the investigation of the NF-κB and MAPK signaling pathways, will provide valuable insights into the compound's biological activities and potential mechanisms of action. The provided diagrams and illustrative data tables serve as a guide for experimental planning and data presentation. It is important to note that the concentrations and incubation times may need to be optimized for different cell types and experimental conditions.
References
- 1. This compound | C21H32O5 | CID 24069152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol - Immunomart [immunomart.com]
- 3. opentrons.com [opentrons.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. journalajrb.com [journalajrb.com]
- 6. researchgate.net [researchgate.net]
- 7. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. assaygenie.com [assaygenie.com]
- 10. assaygenie.com [assaygenie.com]
Application Notes and Protocols for the Solubilization of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol is a natural product with potential biological activities relevant to life sciences research. As with many complex natural products, its utility in in vitro cellular assays is often limited by its poor aqueous solubility. This document provides a detailed protocol for the proper dissolution and handling of this hydrophobic compound to ensure reproducible and reliable results in cell culture experiments. The parent compound, drimenol, is known to be soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (B87167) (DMSO), but insoluble in water[1][2]. This suggests that 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol shares these hydrophobic characteristics.
The following protocols are designed to minimize precipitation and reduce solvent-induced cytotoxicity, thereby preserving the integrity of cell-based assays.
Physicochemical Properties
A clear understanding of the compound's properties is essential for its effective use.
| Property | Value | Source |
| Molecular Formula | C21H32O5 | [3][4] |
| Molecular Weight | 364.5 g/mol | [4] |
| CAS Number | 1136245-81-2 | [3] |
| Appearance | Likely an oil or solid | [5] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DMSO, ethanol, methanol) | [1][2] |
| Storage Temperature | -20°C | [3] |
Experimental Protocols
Materials
-
6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol, absolute, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Cell culture medium appropriate for the cell line in use
-
Sterile serological pipettes
-
Incubator (37°C, 5% CO2)
Preparation of a High-Concentration Stock Solution
Due to the hydrophobic nature of the compound, a high-concentration stock solution in an organic solvent is necessary. DMSO is a common choice for its high solvating power and compatibility with most cell culture assays at low final concentrations[6][7].
Protocol:
-
Weighing the Compound: Accurately weigh the desired amount of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol in a sterile microcentrifuge tube. Perform this in a chemical fume hood.
-
Solvent Addition: Add the appropriate volume of cell culture grade DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 20 mM, or 50 mM). The choice of concentration will depend on the desired final working concentrations and the solubility limit in DMSO.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. If necessary, gentle warming in a 37°C water bath can aid dissolution. Visually inspect the solution to ensure no particulate matter is present.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light[3].
Preparation of Working Solutions and Dosing Cells
The stock solution must be diluted to the final working concentration in the cell culture medium. It is critical to perform this step carefully to avoid precipitation of the compound.
Protocol:
-
Pre-warm Medium: Pre-warm the cell culture medium to 37°C.
-
Serial Dilution (Recommended): To minimize precipitation, it is advisable to perform a serial dilution.
-
First, dilute the high-concentration stock solution in pre-warmed medium to create an intermediate concentration that is 100x or 1000x the final desired concentration.
-
Vortex the intermediate dilution gently and immediately.
-
-
Final Dilution: Add the appropriate volume of the intermediate dilution to the cell culture plates containing cells and medium. For example, to achieve a 1x final concentration, add 1 µL of a 1000x intermediate solution to 1 mL of medium in the well.
-
Mixing: Gently mix the medium in the wells by swirling the plate to ensure even distribution of the compound.
-
Solvent Control: It is imperative to include a vehicle control in all experiments. This control should contain the same final concentration of the organic solvent (e.g., DMSO) as the treated wells. The final concentration of DMSO should ideally be kept below 0.5%, and for sensitive cell lines, below 0.1%, to minimize toxicity[7].
Visualization of Experimental Workflow and Potential Signaling Pathway
The following diagrams illustrate the experimental workflow for dissolving the compound and a hypothetical signaling pathway that could be investigated.
Caption: Workflow for dissolving 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol.
Caption: Hypothetical signaling pathway affected by the compound.
Troubleshooting
-
Precipitation upon dilution: If the compound precipitates when added to the cell culture medium, try a lower concentration for the intermediate dilution step. Alternatively, the use of a co-solvent system or solubilizing agents like Cremophor EL or polysorbate 20 could be explored, though their effects on the specific cell line would need to be validated[7].
-
Cell Toxicity: If significant cell death is observed, ensure the final DMSO concentration is non-toxic for your cell line. Perform a dose-response curve for DMSO alone to determine the maximum tolerated concentration.
By following these detailed protocols, researchers can confidently prepare and utilize 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol in their cell culture experiments, paving the way for a deeper understanding of its biological functions.
References
- 1. mdpi.com [mdpi.com]
- 2. Buy Drimenol (EVT-293712) | 468-68-8 [evitachem.com]
- 3. 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol - Immunomart [immunomart.com]
- 4. 6beta-(Hexa-2,4-dienoyloxy)-9alpha,12-dihydroxydrimenol | C21H32O5 | CID 24069152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6beta-(Hexa-2,4-dienoyloxy)-9alpha,12-dihydroxydri-上海纯优生物科技有限公司 [i-reagent.com]
- 6. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock solutions of the drimane (B1240787) sesquiterpenoid, 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol. This document also outlines potential biological applications based on the known activities of this class of compounds and includes experimental workflows and diagrams of associated signaling pathways.
Physicochemical Properties and Storage
6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol is a natural product belonging to the sesquiterpenoid class. For optimal stability and performance in experimental settings, it is crucial to adhere to the recommended storage and handling guidelines.
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₂O₅ | [1][2] |
| Molecular Weight | ~364.5 g/mol | [1] |
| CAS Number | 1136245-81-2 | [2] |
| Appearance | Oil | - |
| Storage Temperature | -20°C | [2] |
| Shipping Conditions | Blue Ice | [2] |
Preparation of Stock Solutions
Due to the limited information on the specific solubility of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol, the following protocols are based on general practices for drimane sesquiterpenoids. It is recommended to perform a small-scale solubility test before preparing a large stock solution.
Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO) or Methanol (B129727).
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Calculate the required mass:
-
Mass (mg) = 10 mM * 364.5 g/mol * 1 mL * (1 L / 1000 mL) = 3.645 mg
-
-
Weighing:
-
Carefully weigh out approximately 3.65 mg of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol in a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add 1 mL of sterile, anhydrous DMSO to the tube.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Preparation of a 1 mg/mL Methanol Stock Solution
-
Weighing:
-
Weigh out 1 mg of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol in a sterile glass vial.
-
-
Dissolution:
-
Add 1 mL of anhydrous methanol to the vial.
-
Mix by vortexing or gentle sonication until the compound is fully dissolved.
-
-
Storage:
-
Store the stock solution in a tightly sealed vial at -20°C. Methanol is volatile, so ensure the container is appropriate to prevent evaporation.
-
| Stock Concentration | Solvent | Mass per 1 mL | Molar Concentration |
| 1 mg/mL | Methanol | 1 mg | ~2.74 mM |
| 10 mg/mL | DMSO | 10 mg | ~27.4 mM |
| 10 mM | DMSO | 3.65 mg | 10 mM |
Biological Applications and Experimental Protocols
While specific biological activities for 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol are not extensively documented, drimane sesquiterpenoids are known to possess a range of biological effects, including anti-inflammatory and antifungal properties.[3][4][5][6][7][8]
Anti-Inflammatory Activity
Drimane sesquiterpenoids have been shown to exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][5][9][8]
Proposed Mechanism of Action: Inhibition of NF-κB Pathway
Caption: Proposed inhibition of the NF-κB signaling pathway.
Protocol: In Vitro Anti-Inflammatory Assay (RAW 264.7 Macrophages)
-
Cell Seeding:
-
Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol stock solution in cell culture medium.
-
Pre-treat the cells with various concentrations of the compound for 1-2 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
-
Inflammatory Stimulation:
-
Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
-
Incubation:
-
Incubate the plate for 24 hours.
-
-
Nitric Oxide (NO) Quantification (Griess Assay):
-
Collect the cell supernatant.
-
Measure the nitrite (B80452) concentration, an indicator of NO production, using the Griess reagent according to the manufacturer's instructions.
-
-
Cytokine Analysis (ELISA):
-
Use the cell supernatant to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits.
-
Antifungal Activity
Several drimane sesquiterpenoids have demonstrated potent antifungal activity against a broad spectrum of pathogenic fungi.[3][6][7] The mechanism can involve the disruption of the fungal cell wall and/or membrane.[3][7]
Protocol: Broth Microdilution Antifungal Susceptibility Testing
-
Inoculum Preparation:
-
Prepare a standardized fungal inoculum (e.g., Candida albicans) according to CLSI guidelines.
-
-
Compound Dilution:
-
Perform serial two-fold dilutions of the 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol stock solution in RPMI-1640 medium in a 96-well plate.
-
-
Inoculation:
-
Add the fungal inoculum to each well.
-
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for screening the biological activity of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol.
Caption: General workflow for biological activity screening.
References
- 1. 6beta-(Hexa-2,4-dienoyloxy)-9alpha,12-dihydroxydrimenol | C21H32O5 | CID 24069152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol - Immunomart [immunomart.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. Anti-inflammatory spiroaxane and drimane sesquiterpenoids from Talaromyces minioluteus (Penicillium minioluteum) - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Standards for 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol: A Guide for Researchers
For Immediate Release
This document provides a comprehensive overview of the analytical standards and general protocols applicable to 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol for researchers, scientists, and drug development professionals. Due to the limited availability of specific published experimental data for this compound, this guide focuses on its known properties and outlines generalized yet detailed protocols for its handling, characterization, and quantification based on standard practices for similar natural products.
Compound Identity and Physicochemical Properties
6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol is a natural product with the following identifiers and properties:
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₂O₅ | PubChem[1] |
| Molecular Weight | 364.5 g/mol | PubChem[1] |
| CAS Number | 1136245-81-2 | Immunomart[2] |
| IUPAC Name | [(1R,4S,4aS,8aS)-4-hydroxy-3,4-bis(hydroxymethyl)-4a,8,8-trimethyl-5,6,7,8a-tetrahydro-1H-naphthalen-1-yl] (2E,4E)-hexa-2,4-dienoate | PubChem[1] |
| Synonyms | Not available | |
| Storage Temperature | -20°C | Immunomart[2] |
Sourcing and Handling of Analytical Standards
Analytical standards of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol are available from commercial suppliers as a natural product for research purposes. These standards are typically provided with a certificate of analysis indicating purity, often determined by High-Performance Liquid Chromatography (HPLC).
Protocol for Handling and Storage:
-
Receiving: Upon receipt, visually inspect the container for any damage.
-
Storage: Store the compound in a tightly sealed container at the recommended temperature of -20°C to prevent degradation.[2]
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is advisable to aliquot the standard into smaller, single-use vials.
-
Solution Preparation: Prepare stock solutions in a suitable organic solvent such as methanol (B129727) or acetonitrile (B52724). Ensure the compound is fully dissolved before making further dilutions. Store stock solutions at -20°C and protect from light.
General Protocol for Quantitative Analysis by HPLC
While a specific, validated HPLC method for 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol is not publicly available, the following protocol outlines a general approach for developing a quantitative method.
3.1. Instrumentation and Reagents:
-
High-Performance Liquid Chromatograph (HPLC) with a UV-Vis or Diode Array Detector (DAD).
-
Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid or trifluoroacetic acid (for mobile phase modification).
-
Analytical balance.
-
Volumetric flasks and pipettes.
3.2. Experimental Workflow:
Caption: General workflow for quantitative analysis by HPLC.
3.3. Method Development and Optimization:
-
Wavelength Selection: Dissolve a small amount of the standard in a suitable solvent and scan for its maximum absorbance (λmax) using a UV-Vis spectrophotometer. The hexa-2,4-dienoyloxy moiety suggests absorbance in the UV region.
-
Mobile Phase Selection: Start with a gradient elution using a binary solvent system, such as water (A) and acetonitrile or methanol (B), both with 0.1% formic acid. A typical gradient could be:
-
0-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 10% B
-
30-35 min: 10% B
-
-
Flow Rate: A standard flow rate of 1.0 mL/min is a good starting point.
-
Column Temperature: Maintain a constant column temperature, for instance, 25°C, to ensure reproducible retention times.
-
Injection Volume: Typically 10-20 µL.
-
Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve a sharp, symmetrical peak with a reasonable retention time.
3.4. Calibration Curve:
-
Prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject each standard in triplicate.
-
Plot the peak area versus concentration and perform a linear regression to obtain the calibration curve and determine the coefficient of determination (R²), which should be >0.99.
Structural Characterization
For the confirmation of the identity and structure of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol, the following analytical techniques are recommended.
4.1. Mass Spectrometry (MS):
-
Objective: To determine the molecular weight and fragmentation pattern.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an appropriate ionization source (e.g., ESI).
-
Expected Result: The protonated molecule [M+H]⁺ should be observed at m/z 365.2323, corresponding to the molecular formula C₂₁H₃₃O₅⁺. Fragmentation analysis can provide structural information.
4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To elucidate the detailed chemical structure.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
¹H NMR: To identify the number and types of protons.
-
¹³C NMR: To identify the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons and confirm the overall structure.
-
Logical Relationship for Quality Control
The following diagram illustrates the logical flow for the quality control of a batch of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol.
Caption: Quality control decision workflow.
Conclusion
References
Application of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol in Cancer Research: A Review of Available Data
Currently, there is a notable absence of publicly available scientific literature, experimental data, and established protocols regarding the specific application of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol in the field of cancer research.
While the compound is cataloged in chemical databases, providing basic information such as its molecular formula (C21H32O5) and CAS number (1136245-81-2), extensive searches for its biological activity, particularly its potential as an anticancer agent, have not yielded any specific studies.[1][2][3] This indicates that the compound may be a novel natural product or a synthetic intermediate that has not yet been extensively investigated for its therapeutic properties.
This document aims to provide a foundational framework for researchers interested in exploring the potential of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol in oncology. The subsequent sections will outline hypothetical application notes and general experimental protocols that could be adapted for the initial investigation of this compound, based on standard methodologies in cancer drug discovery.
Application Notes: A Hypothetical Framework
Should 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol be investigated for its anticancer properties, the following application notes could serve as a starting point for research:
1. Cytotoxicity Screening: The initial step would be to assess the compound's cytotoxic effects against a panel of human cancer cell lines from various tissue origins (e.g., breast, lung, colon, prostate, leukemia, etc.). This would help identify if the compound exhibits selective toxicity towards cancer cells over normal cells.
2. Elucidation of Mechanism of Action: If cytotoxicity is observed, subsequent studies would focus on understanding the underlying molecular mechanisms. This could involve investigating its effects on key cellular processes frequently dysregulated in cancer, such as:
- Cell Cycle Progression: Determining if the compound induces cell cycle arrest at specific checkpoints (G1/S, G2/M).
- Apoptosis Induction: Investigating whether the compound triggers programmed cell death through intrinsic or extrinsic pathways.
- Signal Transduction Pathways: Examining the modulation of critical signaling pathways implicated in cancer, such as PI3K/Akt, MAPK, or Wnt/β-catenin.
3. In Vivo Efficacy Studies: Promising in vitro results would warrant further investigation in preclinical animal models of cancer. These studies would aim to evaluate the compound's ability to inhibit tumor growth and metastasis in a living organism.
Proposed Experimental Protocols
The following are generalized protocols that can be adapted for the initial in vitro evaluation of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol.
Protocol 1: MTT Assay for Cell Viability
This protocol is designed to determine the concentration-dependent cytotoxic effect of the compound on cancer cells.
Materials:
-
Human cancer cell lines
-
6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol in complete medium.
-
Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Flow Cytometry for Cell Cycle Analysis
This protocol is used to investigate the effect of the compound on cell cycle distribution.
Materials:
-
Cancer cells treated with 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol
-
Phosphate-Buffered Saline (PBS)
-
Ethanol (B145695) (70%, ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat cells with the compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Data Presentation: A Template for Future Findings
Should experimental data become available, it should be organized into clear and concise tables for easy interpretation and comparison.
Table 1: In Vitro Cytotoxicity of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol
| Cell Line | Tissue of Origin | IC50 (µM) after 48h |
| Example: MCF-7 | Breast Cancer | Data to be determined |
| Example: A549 | Lung Cancer | Data to be determined |
| Example: HCT116 | Colon Cancer | Data to be determined |
| Example: PC-3 | Prostate Cancer | Data to be determined |
Visualizing Potential Mechanisms: Hypothetical Pathways
While the specific signaling pathways modulated by 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol are unknown, the following diagrams illustrate common pathways investigated in cancer drug discovery that could be relevant.
Caption: Hypothetical workflow of compound interaction.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.
References
- 1. 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol - Immunomart [immunomart.com]
- 2. 6beta-(Hexa-2,4-dienoyloxy)-9alpha,12-dihydroxydrimenol | C21H32O5 | CID 24069152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol - CAS:1136245-81-2 - KKL Med Inc. [kklmed.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol Extraction
Welcome to the technical support center for the extraction of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to enhance the yield and purity of this target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting drimenol (B159378) derivatives like 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol?
A1: The most conventional method for extracting drimenol and its derivatives is maceration.[1] This technique involves soaking the plant material in a chosen solvent over a period to dissolve the target compounds. Other methods like Soxhlet extraction can also be employed for higher efficiency, though care must be taken to avoid degradation of heat-sensitive compounds.
Q2: Which solvents are recommended for the extraction of this compound?
A2: The choice of solvent is critical and depends on the polarity of the target compound. 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol is a relatively polar sesquiterpenoid ester due to the presence of hydroxyl groups. Therefore, solvents of intermediate to high polarity are generally recommended. Good starting points include ethyl acetate (B1210297), ethanol, or a mixture of hexane (B92381) and ethyl acetate.[1] Serial exhaustive extraction with solvents of increasing polarity, from n-hexane to more polar solvents, can also be effective in isolating a wide range of compounds.
Q3: How does the pre-processing of the plant material affect extraction yield?
A3: Pre-processing plays a crucial role. The plant material should be thoroughly dried to prevent the hydrolysis of esters and minimize the co-extraction of water-soluble impurities.[2] Grinding the dried material into a fine powder increases the surface area available for solvent penetration, which can significantly improve extraction efficiency.
Q4: What purification techniques are suitable for isolating 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol?
A4: Following initial extraction, the crude extract typically requires further purification. A common and effective method is column chromatography using silica (B1680970) gel.[1] A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate), allows for the separation of compounds based on their polarity. Advanced techniques like High-Speed Counter-Current Chromatography (HSCCC) can also be employed for higher resolution and purity.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Suggestions |
| Low Yield of Target Compound | 1. Inappropriate Solvent Choice: The solvent may not have the optimal polarity to efficiently solubilize the target compound. 2. Incomplete Extraction: The extraction time or the solvent-to-solid ratio may be insufficient. 3. Compound Degradation: The compound may be sensitive to heat, light, or pH changes during extraction. 4. Loss during Purification: Significant loss can occur during solvent partitioning and chromatographic steps. | 1. Solvent Optimization: Experiment with a range of solvents and solvent mixtures with varying polarities (e.g., hexane:ethyl acetate ratios, ethanol, methanol). 2. Optimize Extraction Parameters: Increase the extraction time, perform multiple extraction cycles, or increase the solvent volume. 3. Control Extraction Conditions: Use amber glassware to protect from light and consider extraction at room temperature to avoid thermal degradation. 4. Refine Purification Protocol: Minimize the number of purification steps. Ensure the chosen chromatographic conditions are optimized for the target compound to reduce tailing and improve separation. |
| Co-extraction of Impurities | 1. Solvent is too Polar: A highly polar solvent might extract a large number of water-soluble impurities like chlorophylls (B1240455) and sugars. 2. Improper Pre-treatment: Insufficiently dried plant material can lead to the extraction of aqueous impurities. | 1. Use a Sequential Extraction: Start with a non-polar solvent (e.g., hexane) to remove non-polar impurities before extracting with a more polar solvent. 2. Thoroughly Dry Plant Material: Ensure the plant material has a low moisture content before extraction. |
| Difficulty in Isolating the Compound during Chromatography | 1. Poor Separation: The chosen solvent system for chromatography may not be providing adequate resolution between the target compound and impurities. 2. Compound Tailing: The compound may be interacting too strongly with the stationary phase (e.g., silica gel). | 1. Optimize Mobile Phase: Systematically test different solvent combinations and gradients. Thin Layer Chromatography (TLC) is a useful tool for quickly screening solvent systems. 2. Modify Stationary Phase or Add Modifier: Consider using a different stationary phase (e.g., reversed-phase C18) or adding a small amount of a modifier (e.g., a few drops of acetic acid or triethylamine, depending on the compound's nature) to the mobile phase to reduce tailing. |
Data Presentation
The following tables present hypothetical yet representative data based on general principles of natural product extraction to illustrate the impact of different parameters on the yield of a polar drimenol ester like 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol.
Table 1: Effect of Solvent System on Extraction Yield
| Solvent System (v/v) | Extraction Time (hours) | Temperature (°C) | Yield of Crude Extract (%) | Purity of Target Compound in Crude Extract (%) |
| n-Hexane | 24 | 25 | 2.5 | 5 |
| Dichloromethane | 24 | 25 | 4.2 | 15 |
| Ethyl Acetate | 24 | 25 | 6.8 | 35 |
| Ethanol | 24 | 25 | 8.5 | 25 |
| Hexane:Ethyl Acetate (1:1) | 24 | 25 | 5.5 | 20 |
Table 2: Influence of Extraction Time on Yield (Solvent: Ethyl Acetate)
| Extraction Time (hours) | Temperature (°C) | Yield of Crude Extract (%) | Purity of Target Compound in Crude Extract (%) |
| 6 | 25 | 4.1 | 33 |
| 12 | 25 | 5.9 | 35 |
| 24 | 25 | 6.8 | 35 |
| 48 | 25 | 7.0 | 34 |
Experimental Protocols
Protocol 1: Maceration Extraction
-
Preparation of Plant Material: Dry the plant material (e.g., leaves, stems) in a well-ventilated area away from direct sunlight or in an oven at a low temperature (40-50°C) until constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Place 100 g of the powdered plant material into a large Erlenmeyer flask.
-
Add 1 L of ethyl acetate to the flask.
-
Seal the flask and place it on an orbital shaker at room temperature (25°C).
-
Macerate for 24 hours.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process on the plant residue two more times with fresh solvent.
-
Combine all the filtrates.
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
-
Protocol 2: Column Chromatography Purification
-
Preparation of the Column:
-
Prepare a slurry of silica gel (60-120 mesh) in n-hexane.
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica gel bed.
-
-
Sample Loading:
-
Dissolve 5 g of the crude extract in a minimal amount of dichloromethane.
-
Adsorb this solution onto a small amount of silica gel (approx. 10 g) and dry it to a free-flowing powder.
-
Carefully load the dried sample onto the top of the prepared column.
-
-
Elution:
-
Begin elution with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., 95:5, 90:10, 80:20, 50:50, 0:100 n-hexane:ethyl acetate).
-
Collect fractions of a fixed volume (e.g., 20 mL).
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate 7:3) and visualize under UV light or by staining with an appropriate reagent (e.g., vanillin-sulfuric acid).
-
Combine the fractions containing the pure target compound.
-
Evaporate the solvent from the combined fractions to obtain the purified 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol.
-
Visualizations
References
troubleshooting 6beta-(Hexa-2,4-dienoyloxy)-9alpha,12-dihydroxydrimenol solubility issues
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol.
Frequently Asked Questions (FAQs)
Q1: What is 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol?
6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol is a drimane-type sesquiterpenoid, a class of naturally occurring compounds with a wide range of reported biological activities, including anti-inflammatory, antifungal, and antitumor effects.[1][2][3] Its molecular formula is C21H32O5, and it has a molecular weight of 364.5 g/mol .[4]
Q2: What are the general recommendations for storing this compound?
To ensure stability, it is recommended to store 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol at -20°C.
Q3: In which solvents is this compound likely to be soluble?
Based on its chemical properties and data for related drimane (B1240787) sesquiterpenoids, this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol, and acetone.[5][6] Due to its predicted lipophilicity (XLogP3 of 2.9), it is expected to have poor solubility in aqueous solutions.[4]
Q4: Are there any known stability issues I should be aware of?
While specific stability data for this compound is limited, related sesquiterpenoids with side chains have shown instability at neutral to alkaline pH (pH 7.4) and physiological temperatures (37°C).[7] It is advisable to prepare fresh solutions for experiments and to use acidic buffer conditions (e.g., pH 5.5) if aqueous dilutions are required for extended periods.[7]
Q5: What are the known biological activities of drimane sesquiterpenoids?
Drimane sesquiterpenoids have been reported to exhibit a variety of biological activities. Notably, some members of this class have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of inflammatory responses.[8]
Troubleshooting Solubility Issues
Problem: The compound is not dissolving in my chosen solvent.
1. Verify Solvent Choice:
-
Initial Recommendation: Start with a high-purity organic solvent such as DMSO, ethanol, or methanol. These are commonly used to create stock solutions for similar compounds.[5][6]
-
Rationale: The compound's chemical structure suggests it is more soluble in polar aprotic or polar protic organic solvents than in nonpolar solvents or water.
2. Increase Mechanical Agitation:
-
Action: Vortex the solution for 1-2 minutes. If particles are still visible, gentle sonication in a water bath for 5-10 minutes can be effective.
-
Caution: Avoid excessive heating during sonication, as this may degrade the compound.
3. Gentle Heating:
-
Action: Warm the solution to 37°C in a water bath for a short period (10-15 minutes).
-
Rationale: A modest increase in temperature can significantly improve the solubility of many organic compounds.
-
Caution: Given the potential for temperature sensitivity, do not exceed 40°C.[7]
4. Prepare a More Dilute Solution:
-
Action: If you are trying to prepare a high-concentration stock, attempt to dissolve a smaller amount of the compound in the same volume of solvent.
The following flowchart outlines a systematic approach to troubleshooting solubility issues.
Caption: A flowchart for troubleshooting solubility problems.
Problem: The compound precipitates out of solution after dilution in an aqueous buffer.
1. Check the Final Solvent Concentration:
-
Recommendation: When diluting a stock solution (e.g., in DMSO) into an aqueous buffer for a biological assay, ensure the final concentration of the organic solvent is as low as possible (typically <0.5%) to avoid toxicity to cells and to maintain compound solubility.
-
Action: Perform serial dilutions to minimize the amount of organic solvent carried over.
2. Adjust the pH of the Aqueous Buffer:
-
Recommendation: Based on data from similar compounds, consider using a slightly acidic buffer (pH 5.5-6.5).[7]
-
Rationale: This may improve the stability and solubility of the compound in the aqueous medium.
3. Use a Surfactant or Solubilizing Agent:
-
Recommendation: For in vitro assays, the inclusion of a small amount of a non-ionic surfactant like Tween® 20 or a solubilizing agent such as bovine serum albumin (BSA) in the final buffer can help maintain the compound's solubility.
Data and Protocols
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C21H32O5 | PubChem[4] |
| Molecular Weight | 364.5 g/mol | PubChem[4] |
| XLogP3 | 2.9 | PubChem[4] |
| Appearance | Not specified (often a white to off-white solid or oil) | - |
| Storage Temperature | -20°C | Vendor Data |
Recommended Solvents for Stock Solutions
| Solvent | Concentration Range | Notes |
| DMSO | 1-20 mM | Common for in vitro assays. Minimize final concentration in media. |
| Ethanol | 1-20 mM | Suitable for many biological applications. |
| Methanol | 1-20 mM | Can be used for stock preparation and analytical purposes. |
Note: The concentration ranges are estimates based on typical practices for sesquiterpenoids and should be experimentally verified.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-weighing: Allow the vial of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out 1 mg of the compound into a sterile microcentrifuge tube.
-
Solvent Addition: Based on the molecular weight (364.5 g/mol ), add 274.3 µL of high-purity, anhydrous DMSO to the tube.
-
Calculation: (1 mg / 364.5 g/mol ) * (1 L / 10 mmol) = 0.0002743 L = 274.3 µL
-
-
Dissolution: Tightly cap the tube and vortex for 1-2 minutes until the solid is completely dissolved. If necessary, sonicate for 5 minutes in a room temperature water bath.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Biological Context: NF-κB Signaling Pathway
Drimane sesquiterpenoids have been documented to interfere with the canonical NF-κB signaling pathway, a critical pathway in regulating inflammatory responses. The diagram below illustrates a simplified overview of this pathway and the potential point of inhibition by drimane sesquiterpenoids.
Caption: Potential inhibition of the NF-κB pathway by drimane sesquiterpenoids.
References
- 1. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids [microbialcell.com]
- 2. Drimane Sesquiterpenoids and Isochromone Derivative from the Endophytic Fungus Pestalotiopsis sp. M-23 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drimane sesquiterpenoids from the mangrove-derived fungus Aspergillus ustus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6beta-(Hexa-2,4-dienoyloxy)-9alpha,12-dihydroxydrimenol | C21H32O5 | CID 24069152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol in Solution
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol in various solution-based experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol in solution?
A1: The stability of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol in solution can be influenced by several factors, including:
-
pH: The acidity or alkalinity of the solution can catalyze degradation reactions like hydrolysis, particularly for compounds with ester functional groups.[1] Many compounds are most stable within a pH range of 4 to 8.[1]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1] For long-term storage, it is generally recommended to store the compound in powder form at -20°C.[2]
-
Light Exposure: Exposure to light, especially UV light, can initiate photolytic degradation.[3] It is advisable to handle solutions of this compound in amber vials or under low-light conditions.[3]
-
Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to the degradation of susceptible functional groups.[1]
-
Hydrolysis: As a compound with an ester moiety, 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol is susceptible to hydrolysis, which is the cleavage of chemical bonds by water.[1][4]
Q2: How should I prepare and store stock solutions of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol?
A2: To maximize stability, stock solutions should be prepared in a suitable solvent, such as DMSO.[5] It is recommended to prepare concentrated stock solutions, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, and store them at -80°C for long-term stability.[5] When preparing working solutions, thaw an aliquot and dilute it in your experimental medium immediately before use.[5]
Q3: I am observing a precipitate in my solution of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol. What could be the cause?
A3: Precipitation can occur for several reasons:
-
Low Solubility: The concentration of the compound may exceed its solubility in the chosen solvent or buffer.
-
Solvent Effects: High concentrations of the organic solvent (e.g., DMSO) used for the stock solution can cause the compound to precipitate when diluted into an aqueous medium.[5] It is crucial to keep the final solvent concentration low (typically <0.5%).[5]
-
Temperature Changes: Adding a cold solution to a warmer medium can sometimes induce precipitation.[5] Pre-warming the medium before adding the compound solution can help.[5]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected biological activity of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol in my experiments.
-
Possible Cause: This is a classic sign of compound instability in the experimental medium.[5] If the compound degrades during incubation, its effective concentration decreases, leading to variable or reduced potency.[5]
-
Troubleshooting Steps:
-
Perform a Stability Assessment: Directly determine the stability of the compound in your specific experimental medium and conditions (e.g., temperature, pH). A detailed protocol is provided below.
-
Minimize Incubation Time: If the compound is found to be unstable, consider reducing the experiment's duration if the assay allows.[5]
-
Control for Degradation: Include a time-zero (T=0) sample in your experiments to establish a baseline concentration.[5]
-
Issue 2: I observe a color change or the appearance of new peaks in my analytical analysis (e.g., HPLC, LC-MS) over time.
-
Possible Cause: This indicates the degradation of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol and the formation of new chemical entities.
-
Troubleshooting Steps:
-
Conduct a Forced Degradation Study: Perform stress testing under various conditions (acidic, basic, oxidative, photolytic, thermal) to identify potential degradation products and pathways.[3]
-
Use a Stability-Indicating Method: Employ an analytical method, such as HPLC-UV/MS, that can separate and identify the parent compound from its degradants.[3]
-
Characterize Degradants: If significant degradation occurs, consider identifying the major degradation products using techniques like LC-MS/MS or NMR to better understand the degradation mechanism.[4]
-
Summary of Factors Affecting Stability
| Factor | Potential Impact on 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol | Mitigation Strategies |
| pH | Susceptible to acid and base-catalyzed hydrolysis of the ester group.[1][4] | Maintain solution pH within a stable range (typically 4-8).[1] Use appropriate buffer systems.[6] |
| Temperature | Increased degradation rate at higher temperatures.[1] | Store stock solutions at -80°C.[5] Avoid prolonged exposure to elevated temperatures during experiments. |
| Light | Potential for photolytic degradation due to conjugated double bonds.[3] | Store and handle solutions in amber vials or under light-protected conditions.[3] |
| Oxidation | Possible oxidation of the diene or hydroxyl groups.[1] | Use de-gassed solvents. Consider the addition of antioxidants if compatible with the experiment. |
| Hydrolysis | Cleavage of the ester linkage by water.[1] | Prepare fresh solutions for experiments. Avoid prolonged storage in aqueous buffers. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This study helps to identify potential degradation pathways and establish the intrinsic stability of the molecule.[3]
-
Sample Preparation: Prepare solutions of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol (e.g., 1 mg/mL) under the following stress conditions:[3]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid compound stored at 80°C for 48 hours.[3]
-
Photolytic Degradation: Expose the solution to UV light as per ICH Q1B guidelines.[3]
-
-
Neutralization: After the incubation period, neutralize the acidic and basic solutions.[3]
-
Analysis: Dilute all samples to a suitable concentration and analyze using a stability-indicating HPLC-UV/MS method to separate and identify any degradants.[3]
Protocol 2: Solution Stability Assessment in Experimental Media
This protocol determines the stability of the compound under your specific experimental conditions.[5]
-
Prepare Stock Solution: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., 10 mM in DMSO).[5]
-
Spike the Medium: Add the stock solution to your pre-warmed experimental medium (e.g., cell culture media) to achieve the desired final concentration. Ensure the final solvent concentration is minimal (e.g., <0.5%).[5]
-
Time Points: Take aliquots of the solution at various time points (e.g., 0, 2, 4, 8, 24 hours) during a mock incubation at the experimental temperature (e.g., 37°C).[7]
-
Sample Processing: Immediately quench the reaction in the aliquots (e.g., by adding a threefold excess of cold acetonitrile) to precipitate proteins and halt further degradation.[7] Centrifuge to pellet the precipitate.
-
Analysis: Analyze the supernatant from each time point by a suitable analytical method (e.g., LC-MS) to quantify the remaining concentration of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol.[7]
Visualizations
Caption: Workflow for assessing the stability of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol in solution.
Caption: Troubleshooting workflow for stability issues with 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol.
References
Technical Support Center: Overcoming Resistance to 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address resistance to 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol in cell lines. The content is designed to offer clear, actionable guidance for identifying the underlying causes of resistance and developing strategies to overcome them.
Frequently Asked Questions (FAQs)
Q1: My cell line, initially sensitive to 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol, now shows reduced sensitivity. How can I confirm and quantify this resistance?
A1: The first step is to quantitatively assess the change in sensitivity. This is achieved by comparing the half-maximal inhibitory concentration (IC50) of the compound in your current cell line to that of the original, sensitive parental line. A significant increase in the IC50 value confirms the development of resistance.[1]
To do this, you should perform a dose-response assay. A detailed protocol is provided in the "Experimental Protocols" section below. The Resistance Index (RI) can be calculated to quantify the level of resistance:
Resistance Index (RI) = IC50 of Resistant Cell Line / IC50 of Parental Cell Line
An RI value significantly greater than 1 indicates resistance.[2]
Q2: What are the common molecular mechanisms that could be responsible for the observed resistance to a novel compound like 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol?
A2: While the specific mechanism for this compound is yet to be fully elucidated, several well-established mechanisms of drug resistance in cancer cells could be at play[3][4][5][6]:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (P-gp/MDR1), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[3][7]
-
Alteration of the Drug Target: Genetic mutations or modifications of the cellular target of the compound can prevent the drug from binding effectively.[3]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibitory effect of the drug, thereby maintaining proliferation and survival.[1][4]
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Enhanced DNA Repair: If the compound induces DNA damage, resistant cells may upregulate their DNA repair mechanisms to counteract the drug's effects.[3][5]
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Inhibition of Apoptosis: Alterations in apoptotic pathways, for example, through the upregulation of anti-apoptotic proteins like Bcl-2, can make cells less susceptible to drug-induced cell death.[3][5]
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Drug Inactivation: The cell may metabolize and inactivate the drug at a higher rate.[5][6]
Q3: How can I investigate which of these resistance mechanisms is active in my cell line?
A3: A systematic approach is required to pinpoint the mechanism of resistance. The following troubleshooting guide outlines a series of experiments to investigate the most common causes.
Troubleshooting Guide: Investigating Resistance
This guide will walk you through a logical sequence of experiments to identify the cause of resistance to 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol.
Step 1: Rule out increased drug efflux.
-
Rationale: Increased efflux via ABC transporters is a very common mechanism of multidrug resistance.
-
Experiment: Perform the IC50 determination assay in the presence and absence of known ABC transporter inhibitors, such as verapamil (B1683045) (for P-gp) or MK-571 (for MRP1).
-
Expected Outcome: If the resistance is mediated by efflux pumps, co-treatment with an inhibitor will re-sensitize the cells to 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol, resulting in a significantly lower IC50 value.
Step 2: Assess for alterations in key signaling pathways.
-
Rationale: Activation of pro-survival signaling pathways can compensate for the drug's inhibitory effects.
-
Experiment: Use Western blotting to compare the expression and phosphorylation status of key proteins in major survival pathways (e.g., PI3K/Akt, MAPK/ERK) between the sensitive and resistant cell lines, both with and without drug treatment. A phospho-receptor tyrosine kinase (RTK) array can also provide a broader screen for activated bypass pathways.[1]
-
Expected Outcome: Resistant cells may show sustained or increased phosphorylation of proteins like Akt or ERK even in the presence of the drug, indicating pathway activation.[1]
Step 3: Investigate the role of apoptosis inhibition.
-
Rationale: A failure to undergo apoptosis is a hallmark of cancer and a common resistance mechanism.
-
Experiment: Measure the levels of apoptosis in sensitive and resistant cells after treatment with 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol using an assay like Annexin V/PI staining followed by flow cytometry. Also, assess the expression levels of key apoptotic regulators (e.g., Bcl-2, Bax, cleaved caspase-3) by Western blot.
-
Expected Outcome: Resistant cells will likely show a significantly lower percentage of apoptotic cells and a higher ratio of anti-apoptotic to pro-apoptotic proteins compared to sensitive cells.
Step 4: Consider enhanced DNA repair.
-
Rationale: If the compound's mechanism involves DNA damage, increased repair capacity can lead to resistance.
-
Experiment: Assess the level of DNA damage (e.g., via γH2AX foci formation) and the expression of key DNA repair proteins (e.g., PARP, BRCA1) in both cell lines after drug treatment.[3]
-
Expected Outcome: Resistant cells might show faster resolution of DNA damage and/or higher expression of DNA repair enzymes.
Data Presentation
Table 1: Hypothetical IC50 Values for 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol in Sensitive and Resistant Cell Lines
| Cell Line | Treatment | IC50 (µM) | Resistance Index (RI) |
| Parental (Sensitive) | Compound Alone | 1.5 | - |
| Resistant | Compound Alone | 25.8 | 17.2 |
| Resistant | Compound + Verapamil (10 µM) | 2.1 | 1.4 |
This table illustrates a scenario where resistance is primarily mediated by P-gp efflux, as indicated by the reversal of resistance in the presence of verapamil.
Table 2: Summary of Western Blot Analysis for Key Signaling and Apoptotic Proteins
| Protein | Parental (Sensitive) | Resistant | Interpretation |
| p-Akt (Ser473) | Decreased with treatment | Maintained with treatment | Activation of PI3K/Akt pathway in resistant cells. |
| p-ERK1/2 (Thr202/Tyr204) | Decreased with treatment | No significant change | MAPK/ERK pathway may not be the primary resistance driver. |
| Bcl-2 | Low | High | Upregulation of anti-apoptotic protein in resistant cells. |
| Cleaved Caspase-3 | Increased with treatment | No significant increase | Block in apoptosis execution in resistant cells. |
Experimental Protocols
1. Determination of IC50 using a Cell Viability Assay (e.g., MTT or CCK-8)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[8][9]
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Drug Treatment: The next day, treat the cells with a serial dilution of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol. Include a vehicle-only control.[1] For efflux pump inhibition experiments, pre-incubate one set of resistant cells with an inhibitor (e.g., 10 µM verapamil) for 1 hour before adding the primary compound.
-
Incubation: Incubate the plate for a period that allows for the assessment of cell proliferation inhibition (typically 48-72 hours).[1]
-
Viability Assessment: Add the viability reagent (e.g., MTT or CCK-8) to each well and incubate according to the manufacturer's instructions.
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Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the cell viability against the logarithm of the drug concentration and fit a dose-response curve to calculate the IC50 value.
2. Western Blot Analysis
-
Sample Preparation: Treat sensitive and resistant cells with 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol at a relevant concentration (e.g., the IC50 of the sensitive line) for a specified time. Prepare cell lysates.[1]
-
Protein Quantification: Determine the protein concentration of each lysate.[1]
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SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[1]
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Immunoblotting: Block the membrane and incubate with primary antibodies against your proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, cleaved caspase-3, and a loading control like β-actin). Follow this with incubation with the appropriate HRP-conjugated secondary antibody.[1]
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Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[1]
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Analysis: Quantify the band intensities and normalize them to the loading control to compare protein expression/phosphorylation levels between samples.
Visualizations
Caption: A troubleshooting workflow for identifying resistance mechanisms.
Caption: Signaling pathways potentially involved in resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 3. longdom.org [longdom.org]
- 4. oncotarget.com [oncotarget.com]
- 5. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Multidrug Resistance in Cancer: Understanding Molecular Mechanisms, Immunoprevention and Therapeutic Approaches [frontiersin.org]
- 8. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Total Synthesis of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol
Welcome to the technical support center for the total synthesis of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of this complex drimane (B1240787) sesquiterpenoid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol?
A1: The total synthesis of this molecule presents several significant challenges:
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Stereoselective construction of the drimane core: Achieving the correct relative and absolute stereochemistry of the decalin ring system is a common hurdle in drimane synthesis.
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Regio- and stereoselective hydroxylation: Introducing hydroxyl groups at the C9α and C12 positions can be difficult due to the complex steric and electronic environment of the molecule.
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Stereoselective acylation: Installation of the hexa-2,4-dienoyloxy group at the C6β position requires careful selection of coupling agents and reaction conditions to avoid side reactions and ensure the desired stereochemistry.
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Synthesis and handling of the hexa-2,4-dienoyl side chain: The conjugated diene system in the side chain is susceptible to polymerization and isomerization, making its synthesis and subsequent coupling challenging.
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Protecting group strategy: The presence of multiple hydroxyl groups necessitates a robust protecting group strategy to ensure chemoselectivity throughout the synthesis.
Q2: Are there any known total syntheses of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol?
A2: As of our latest review of the literature, no complete total synthesis of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol has been published. However, numerous studies on the synthesis of the drimane skeleton and related sesquiterpenoids provide a strong foundation for approaching this target.
Q3: What are the common strategies for constructing the drimane skeleton?
A3: Several strategies have been successfully employed for the synthesis of the drimane core, including:
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Cationic polyolefin cyclizations: This biomimetic approach mimics the natural biosynthetic pathway to form the bicyclic system.
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Intramolecular Diels-Alder reactions: This powerful cycloaddition can be used to construct the octahydronaphthalene core structure with good stereocontrol.
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Syntheses from trans-decalone precursors: Using well-defined decalin systems allows for more controlled functionalization.
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Radical cyclizations: This method can also be effective for forming the bicyclic core.
Troubleshooting Guides
Issue 1: Low Yield and/or Poor Stereoselectivity in the C9α-Hydroxylation Step
Possible Causes:
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Steric hindrance around the C9 position.
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Unfavorable electronic effects.
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Use of non-selective oxidizing agents.
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Rearrangement of intermediates.
Troubleshooting Suggestions:
| Strategy | Experimental Protocol | Expected Outcome |
| Directed Hydroxylation | Utilize a directing group, such as a nearby ester or alcohol, to guide the oxidant to the desired face of the molecule. | Improved stereoselectivity for the α-epimer. |
| Microbial Biotransformation | Employ fungal strains known for hydroxylating drimane skeletons, such as Cladosporium antarcticum, which has been shown to produce 9α-hydroxydrimendiol. | High regio- and stereoselectivity. |
| Use of Specific Oxidizing Agents | Experiment with a panel of oxidizing agents, such as those based on selenium, molybdenum, or ruthenium, which can exhibit different selectivity profiles. MoO5●pyridine●HMPA (MoOPH) complex has been used for hydroxylation of related systems. | Identification of an oxidant with improved selectivity for C9α. |
Quantitative Data Comparison for Hydroxylation Methods (Hypothetical):
| Method | Reagent | C9α:C9β Ratio | Yield (%) |
| Standard Oxidation | m-CPBA | 1:2 | 35 |
| Directed Hydroxylation | Substrate with C11-ester, SeO2 | 5:1 | 60 |
| Biotransformation | Cladosporium antarcticum | >20:1 | 41 |
Issue 2: Decomposition or Low Yield during Coupling of the Hexa-2,4-dienoyl Side Chain
Possible Causes:
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Decomposition of the hexa-2,4-dienoic acid or its activated form under the reaction conditions.
-
Polymerization of the diene system.
-
Steric hindrance at the C6β hydroxyl group.
-
Use of an inappropriate coupling agent.
Troubleshooting Suggestions:
| Strategy | Experimental Protocol | Expected Outcome |
| Mild Coupling Reagents | Employ mild coupling conditions such as DCC/DMAP, EDC/DMAP, or Yamaguchi esterification. | Reduced decomposition of the sensitive side chain and improved yield. |
| Two-Step Acylation | First, convert the hexa-2,4-dienoic acid to a more stable but still reactive intermediate, such as an acyl chloride or a mixed anhydride, at low temperature before adding the drimane substrate. | Better control over the reaction and potentially higher yields. |
| Enzymatic Acylation | Use a lipase (B570770) enzyme to catalyze the esterification. This often proceeds under very mild conditions. | High chemoselectivity and yield, with minimal side product formation. |
Comparison of Coupling Reagents for Sensitive Esters:
| Coupling Reagent | Temperature (°C) | Additive | Typical Yield Range (%) |
| DCC | 0 to RT | DMAP | 50-80 |
| EDC | 0 to RT | DMAP | 60-85 |
| Yamaguchi Macrolactonization Conditions | RT | DMAP | 70-95 |
Experimental Protocols
Protocol 1: Stereoselective Synthesis of (2E,4Z)-Hexa-2,4-dienoic Acid
The stereoselective synthesis of the (2E,4Z)-hexa-2,4-dienoic acid isomer can be challenging. The Wittig reaction is a common method, where the stereochemical outcome is dependent on the nature of the phosphonium (B103445) ylide.
-
Preparation of the Phosphonium Ylide: A stabilized phosphonium ylide is typically used to favor the formation of the E-configured double bond at the C2 position.
-
Wittig Reaction: The ylide is reacted with a suitable aldehyde (e.g., crotonaldehyde) under carefully controlled conditions. The use of salt-free conditions can help to minimize stereoisomerization.
-
Purification: The resulting mixture of isomers is purified by chromatography to isolate the desired (2E,4Z)-isomer.
Protocol 2: Microbial Hydroxylation at C9α
This protocol is adapted from studies on the biotransformation of drimane sesquiterpenoids.
-
Culture Preparation: A culture of Cladosporium antarcticum is grown in a suitable medium until it reaches the desired growth phase.
-
Substrate Addition: The drimane precursor is added to the fungal culture.
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Incubation: The culture is incubated for several days with shaking.
-
Extraction and Purification: The culture medium is extracted with an organic solvent, and the products are purified by column chromatography to isolate the 9α-hydroxylated product.
Visualizations
Caption: A generalized workflow for the total synthesis of 6β-(Hexa-2,4-dienoyloxy)-9alpha,12-dihydroxydrimenol, highlighting key challenging steps.
Caption: A decision tree for troubleshooting low yield or poor stereoselectivity in the C9α-hydroxylation step.
dealing with batch-to-batch variability of 6beta-(Hexa-2,4-dienoyloxy)-9alpha,12-dihydroxydrimenol
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol?
6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol is a natural product with the following properties:
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₂O₅ | [1][2] |
| Molecular Weight | 364.5 g/mol | [1] |
| CAS Number | 1136245-81-2 | [1][2] |
| Appearance | Typically a white to off-white solid | Inferred from typical natural products |
| Solubility | Soluble in organic solvents such as DMSO, ethanol, and methanol. Limited solubility in aqueous solutions. | General knowledge of similar compounds |
Q2: How should I store and handle 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol to ensure its stability?
To maintain the integrity of the compound, it is recommended to store it at -20°C.[2] The presence of a hexa-2,4-dienoyloxy moiety suggests potential sensitivity to light and oxidation. Therefore, it is advisable to store the compound in a tightly sealed vial, protected from light and moisture. For experimental use, prepare fresh solutions and avoid repeated freeze-thaw cycles.
Q3: What are the potential sources of batch-to-batch variability with this compound?
Batch-to-batch variability can arise from several factors related to the synthesis, purification, and storage of the compound. Potential sources of variability include:
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Purity: Differences in the purity levels between batches can significantly impact experimental outcomes.
-
Isomeric Content: The presence of stereoisomers or geometric isomers of the hexa-2,4-dienoyl group can vary between batches.
-
Residual Solvents: Inconsistent removal of solvents from the purification process can lead to batch differences.
-
Degradation: Improper storage or handling can lead to degradation of the compound, resulting in the presence of impurities.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results Between Batches
You have observed that different batches of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol are producing significantly different results in your cellular assays.
Troubleshooting Steps:
-
Verify Compound Identity and Purity:
-
Perform High-Performance Liquid Chromatography (HPLC) analysis on each batch to assess purity and compare chromatograms.
-
Use Mass Spectrometry (MS) to confirm the molecular weight of the primary compound in each batch.
-
Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural confirmation and identify potential isomeric impurities.
-
-
Standardize Solution Preparation:
-
Ensure that the compound is fully dissolved. Sonication may be required for complete dissolution.
-
Prepare fresh solutions for each experiment to minimize degradation.
-
Use the same solvent and concentration for all batches being compared.
-
-
Perform a Dose-Response Curve:
-
For each new batch, perform a dose-response curve to determine the effective concentration (e.g., EC₅₀ or IC₅₀). This will help to normalize the activity of different batches.
-
Hypothetical Batch Comparison Data:
| Batch ID | Purity (by HPLC) | EC₅₀ (µM) in Assay X |
| Batch A | 98.5% | 1.2 |
| Batch B | 95.2% | 2.5 |
| Batch C | 99.1% | 1.1 |
This table illustrates how a lower purity in Batch B could correlate with a higher EC₅₀ value, indicating lower potency.
Issue 2: Compound Appears to Lose Activity Over Time
You notice that the biological activity of your prepared solutions of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol decreases over a few days, even when stored at 4°C.
Troubleshooting Steps:
-
Assess Solution Stability:
-
The hexa-2,4-dienoyloxy group is susceptible to oxidation and hydrolysis. It is recommended to prepare fresh solutions for each experiment.
-
If solutions must be stored, aliquot them into single-use vials and store at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
-
-
Evaluate Solvent Effects:
-
Certain solvents may accelerate the degradation of the compound. If you suspect solvent-related instability, try dissolving the compound in a different solvent (e.g., from DMSO to ethanol) to see if stability improves.
-
-
Protective Measures:
-
Consider adding an antioxidant to your stock solutions, but first, verify that the antioxidant does not interfere with your experimental assay.
-
Protect solutions from light by using amber vials or wrapping vials in aluminum foil.
-
Experimental Protocols
Protocol 1: Quality Control of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol Batches using HPLC
This protocol provides a general method for assessing the purity of different batches.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
Data Analysis: Integrate the peak areas to determine the relative purity of the main compound.
Visualizations
Caption: Troubleshooting workflow for batch-to-batch variability.
Caption: Factors affecting a hypothetical signaling pathway.
References
Validation & Comparative
A Researcher's Guide to Confirming the Absolute Stereochemistry of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute stereochemistry is a critical step in natural product chemistry and drug discovery. This guide provides a comparative overview of the primary experimental methods applicable to confirming the absolute stereochemistry of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol, a drimane (B1240787) sesquiterpenoid.
Comparative Analysis of Stereochemical Determination Methods
The selection of an appropriate method for determining absolute stereochemistry depends on several factors, including the physical properties of the compound (e.g., crystallinity), the amount of sample available, and the presence of suitable chromophores or functional groups. The table below summarizes the key characteristics of the most powerful techniques.
| Method | Sample Requirement | Principle | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Crystalline solid (high quality single crystal) | Diffraction of X-rays by the electron cloud of a molecule in a crystal lattice. | Provides the unambiguous, three-dimensional structure of the molecule, including the absolute configuration (with anomalous dispersion).[1][2] | Requires a suitable single crystal, which can be difficult to obtain. |
| Chiroptical Spectroscopy (ECD/VCD) | Solution (µg to mg) | Differential absorption of left and right circularly polarized light by a chiral molecule.[3][4] | Highly sensitive, requires small amounts of material, and can be used for non-crystalline samples.[3] Often combined with quantum chemical calculations for reliable assignment.[3][4] | Interpretation can be complex and may require computational support. The presence of a suitable chromophore is necessary for Electronic Circular Dichroism (ECD). |
| NMR Spectroscopy (Chiral Derivatizing Agents) | Solution (mg) | Formation of diastereomers by reacting the chiral molecule with an enantiomerically pure chiral derivatizing agent (e.g., Mosher's acid).[5][6] The resulting diastereomers exhibit distinct NMR signals.[7] | Does not require crystallinity. Provides information about the configuration of specific stereocenters. | Requires a suitable functional group for derivatization (e.g., hydroxyl or amine). The analysis of complex spectra can be challenging.[7] |
| Stereoselective Synthesis | N/A | Unambiguous synthesis of the target molecule from a starting material of known absolute configuration.[8] | Provides definitive proof of the absolute stereochemistry. | Can be a very time-consuming and resource-intensive approach.[8] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and would require optimization for the specific compound, 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol.
Single-Crystal X-ray Crystallography
-
Crystal Growth: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., methanol (B129727), ethyl acetate, hexane). Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to grow single crystals of sufficient size and quality.
-
Data Collection: Mount a suitable crystal on a goniometer head. Collect diffraction data using a single-crystal X-ray diffractometer, typically with Cu Kα or Mo Kα radiation. Data should be collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.
-
Absolute Stereochemistry Determination: If the crystal belongs to a non-centrosymmetric space group and the data is of sufficient quality, the absolute configuration can be determined using anomalous dispersion effects, typically by calculating the Flack parameter. A Flack parameter close to zero for the correct enantiomer confirms the absolute stereochemistry.[2]
Chiroptical Spectroscopy (ECD) with Quantum Chemical Calculations
-
Experimental Spectrum Acquisition: Dissolve a known concentration of the compound in a suitable transparent solvent (e.g., methanol or acetonitrile). Record the ECD spectrum using a circular dichroism spectrometer over a relevant UV-Vis wavelength range.
-
Conformational Search: Perform a thorough conformational search for both possible enantiomers of the molecule using computational chemistry software (e.g., Gaussian, ORCA). This can be done using molecular mechanics or semi-empirical methods followed by geometry optimization at a higher level of theory (e.g., DFT with a suitable basis set).
-
ECD Spectrum Calculation: For each low-energy conformer, calculate the theoretical ECD spectrum using time-dependent density functional theory (TD-DFT).
-
Boltzmann Averaging: Generate a Boltzmann-averaged theoretical ECD spectrum for each enantiomer based on the relative energies of the conformers.
-
Comparison and Assignment: Compare the experimental ECD spectrum with the calculated spectra for both enantiomers. A good match between the experimental and one of the calculated spectra allows for the assignment of the absolute configuration.[3][4]
NMR Spectroscopy using Mosher's Method (for the hydroxyl groups)
-
Derivatization: Divide the sample of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol into two portions. React one portion with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and the other with (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) in the presence of a non-chiral base (e.g., pyridine) to form the respective (R)- and (S)-MTPA esters at one or more of the hydroxyl groups.
-
Purification: Purify the resulting diastereomeric MTPA esters using chromatography (e.g., HPLC or flash chromatography).
-
NMR Analysis: Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-MTPA esters.
-
Data Analysis: Identify the protons in the vicinity of the newly formed chiral ester. Calculate the chemical shift differences (Δδ = δS - δR) for these protons. According to the Mosher's method model, protons that lie on one side of the MTPA plane will exhibit a positive Δδ, while those on the other side will have a negative Δδ. This spatial arrangement is then correlated to the absolute configuration of the carbon bearing the hydroxyl group.[5][6]
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for determining absolute stereochemistry using the described methods.
References
- 1. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 2. Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aquila.usm.edu [aquila.usm.edu]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. researchgate.net [researchgate.net]
- 8. Occurrence, biological activity and synthesis of drimane sesquiterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
For researchers, scientists, and professionals in drug development, this guide offers a comparative overview of the drimane (B1240787) sesquiterpenoid 6beta-(Hexa-2,4-dienoyloxy)-9alpha,12-dihydroxydrimenol and its well-studied relative, drimenol (B159378). While experimental data on the former is scarce, this document leverages the extensive research on drimenol to provide a contextual comparison of their chemical properties and potential biological activities.
Drimane sesquiterpenoids are a class of naturally occurring compounds known for a wide array of biological effects.[1] This guide focuses on this compound, for which detailed biological data is not yet publicly available. To offer a meaningful comparison, we will examine the known properties of drimenol as a representative of this chemical family.
Chemical and Structural Comparison
While both compounds share the core drimane skeleton, they differ in their substitutions, which can significantly influence their biological activity. This compound possesses a more complex structure with additional hydroxyl and a hexa-2,4-dienoate groups.
| Property | This compound | Drimenol |
| Molecular Formula | C21H32O5[2] | C15H26O |
| Molecular Weight | 364.5 g/mol [2] | 222.37 g/mol |
| CAS Number | 1136245-81-2[3] | 468-68-8 |
| IUPAC Name | [(1R,4S,4aS,8aS)-4-hydroxy-3,4-bis(hydroxymethyl)-4a,8,8-trimethyl-5,6,7,8a-tetrahydro-1H-naphthalen-1-yl] (2E,4E)-hexa-2,4-dienoate[2] | (1R,4aS,8aR)-2,5,5,8a-tetramethyl-1,4,4a,5,6,7,8,8a-octahydronaphthalen-1-yl)methanol |
Biological Activity Profile of Drimenol
The following data on drimenol provides a benchmark for the potential activities of its derivatives.
Anti-inflammatory Activity
Drimane sesquiterpenoids are noted for their anti-inflammatory potential.[1] Related compounds have demonstrated the ability to suppress nitric oxide (NO) production, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated microglial cells, with IC50 values in the low micromolar range.[4] This effect is largely attributed to the inhibition of the NF-κB signaling pathway.[4]
Antifungal Activity
Drimenol has shown efficacy against a range of fungal pathogens, highlighting its potential as a broad-spectrum antifungal agent.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
| Saksenaea | 4 µg/mL |
| Blastomyces | 4 µg/mL |
| Cryptococcus neoformans | 8 µg/mL |
| Aspergillus fumigatus | 8 µg/mL |
| Candida albicans | 30 µg/mL |
Cytotoxic Activity
While drimenol itself exhibits modest cytotoxicity, its derivatives have shown promising activity against cancer cell lines. This suggests that the drimane scaffold is a viable starting point for the development of novel anticancer agents. For instance, certain derivatives of drimenol have displayed IC50 values in the 9.0 to 25 µM range against the MCF-7 breast cancer cell line.
Potential Mechanism of Action: The NF-κB Pathway
The anti-inflammatory effects of many drimane sesquiterpenoids are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. By inhibiting this pathway, drimane compounds can effectively reduce the inflammatory response.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C21H32O5 | CID 24069152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol - Immunomart [immunomart.com]
- 4. Anti-inflammatory spiroaxane and drimane sesquiterpenoids from Talaromyces minioluteus (Penicillium minioluteum) - PubMed [pubmed.ncbi.nlm.nih.gov]
structure-activity relationship of 6beta-(Hexa-2,4-dienoyloxy)-9alpha,12-dihydroxydrimenol derivatives
A comprehensive review of the cytotoxic effects of drimenol-related compounds, elucidating key structural determinants for activity. While specific research on 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol derivatives is not extensively available in current literature, this guide provides a comparative analysis of structurally related drimane (B1240787) sesquiterpenes to infer potential structure-activity relationships (SAR).
The drimane sesquiterpenoid scaffold, a core structure in a variety of natural products, has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including cytotoxic, antifungal, and antibacterial properties.[1][2] This guide focuses on the cytotoxic activity of drimenol (B159378) and its analogues against various cancer cell lines, providing a comparative framework to understand how structural modifications influence their therapeutic potential.
Comparative Cytotoxicity of Drimenol and its Derivatives
The cytotoxic potential of drimenol and its related compounds has been evaluated across multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50), which quantifies the concentration of a substance required to inhibit a biological process by 50%, serves as a key metric for comparing the potency of these derivatives. The data presented below is a compilation from various studies to highlight these differences.
| Compound | Cancer Cell Line | IC50 (µM) | Key Structural Features | Reference |
| Drimenol | PC-3 (Prostate) | >100 | Parent alcohol | [1] |
| DU-145 (Prostate) | >100 | [1] | ||
| MCF-7 (Breast) | >100 | [1] | ||
| Polygodial | DU-145 (Prostate) | 71.4 ± 8.5 | α,β-Unsaturated dialdehyde (B1249045) | [3] |
| PC-3 (Prostate) | 89.2 ± 6.8 | [3] | ||
| MCF-7 (Breast) | 93.7 ± 9.1 | [3] | ||
| Isodrimenin | DU-145 (Prostate) | 90.5 ± 8.2 | Lactone ring | [3] |
| PC-3 (Prostate) | 87.6 ± 9.2 | [3] | ||
| Drimenol Derivative (6a) | PC-3 (Prostate) | 15.2 ± 1.1 | Aryl ester at C-11 | [3] |
| HT-29 (Colon) | 25.8 ± 2.3 | [3] | ||
| MCF-7 (Breast) | 12.5 ± 0.9 | [3] | ||
| Drimenol Derivative (8f) | PC-3 (Prostate) | 7.1 µM | Aryl ester at C-11 | [4] |
| MCF-7 (Breast) | 6.2 µM | [4] | ||
| HT-29 (Colon) | 26.2 µM | [4] |
Analysis of Structure-Activity Relationships:
From the compiled data, several key SAR insights can be drawn:
-
The parent compound, drimenol, exhibits weak cytotoxic activity , with IC50 values generally exceeding 100 µM against the tested cancer cell lines.[1] This suggests that the basic drimane skeleton requires further functionalization to impart significant potency.
-
The presence of an α,β-unsaturated dialdehyde moiety, as seen in polygodial, appears to be a critical feature for cytotoxicity. [3] This functional group can readily react with biological nucleophiles, such as cysteine residues in proteins, leading to cellular dysfunction and apoptosis.
-
Formation of a lactone ring, as in isodrimenin, also confers cytotoxic activity , although seemingly less potent than the dialdehyde in some cell lines.[3]
-
Esterification of the primary alcohol at C-11 with aromatic acids significantly enhances cytotoxic activity. For instance, derivative 6a shows a marked increase in potency compared to drimenol, with IC50 values in the low micromolar range.[3][5] This suggests that the introduction of an aromatic moiety can improve cellular uptake or interaction with molecular targets.
-
The substitution pattern on the aromatic ring of the ester group also plays a role. While a detailed analysis would require a broader range of derivatives, the potent activity of compound 8f highlights that specific substitutions can further optimize cytotoxicity.[4]
Based on these observations, it can be hypothesized that the introduction of a 6β-(Hexa-2,4-dienoyloxy) group to a dihydroxydrimenol core could potentially lead to a compound with significant cytotoxic activity. The extended conjugated system of the hexa-2,4-dienoyl moiety might act as a Michael acceptor, similar to the α,β-unsaturated aldehydes in polygodial, and could contribute to enhanced binding with biological targets.
Experimental Protocols
The following methodologies are representative of the experimental protocols used to determine the cytotoxic activity of drimane sesquiterpenes.
Cell Viability Assay (MTT Assay)
The cytotoxic activity of the compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: The cells are then treated with various concentrations of the drimane sesquiterpenes (typically ranging from 0.1 to 100 µM) and incubated for a further 48 or 72 hours.[1][3]
-
MTT Incubation: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for 4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[3]
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curves.[3]
Signaling Pathway: Induction of Apoptosis
Several studies suggest that drimane sesquiterpenes exert their cytotoxic effects by inducing apoptosis, or programmed cell death. A common mechanism involves the intrinsic (mitochondrial) apoptotic pathway.[3][6] This pathway is initiated by cellular stress, leading to changes in the mitochondrial membrane permeability and the release of pro-apoptotic factors into the cytoplasm.
Figure 1. Intrinsic apoptotic pathway induced by drimenol derivatives.
Studies have shown that some drimane derivatives can upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[7] This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial membrane permeability and the subsequent release of cytochrome c. In the cytoplasm, cytochrome c complexes with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates.[8][9]
Conclusion
The cytotoxic activity of drimenol derivatives is highly dependent on their chemical structure. While the parent drimenol molecule is relatively inactive, the introduction of functionalities such as α,β-unsaturated aldehydes, lactone rings, or aryl esters can significantly enhance their potency against cancer cell lines. The mechanism of action for some of these compounds appears to be linked to the induction of apoptosis via the intrinsic mitochondrial pathway. Further research into the synthesis and biological evaluation of a wider range of derivatives, including those with substitutions at the 6-position like the proposed 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol, is warranted to fully elucidate the structure-activity relationships and to develop novel and potent anticancer agents based on the drimane scaffold.
References
- 1. Study on the Cytotoxic Activity of Drimane Sesquiterpenes and Nordrimane Compounds against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxic Activity, Topoisomerase I Inhibition and In Silico Studies of New Sesquiterpene-aryl Ester Derivatives of (-) Drimenol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Long-chain aminoalcohol and diamine derivatives induce apoptosis through a caspase-3 dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
validating the cytotoxic effects of 6beta-(Hexa-2,4-dienoyloxy)-9alpha,12-dihydroxydrimenol in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the cytotoxic potential of the natural product 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol. Due to the limited publicly available data on this specific compound, this document serves as a methodological template, outlining a comprehensive strategy for its investigation and comparison against established cytotoxic agents. The experimental protocols and data presentation formats are based on established best practices in preclinical cancer research.
Comparative Analysis of Cytotoxicity
A critical step in drug discovery is quantifying the cytotoxic effects of a novel compound across various cell lines and comparing its potency to existing drugs.[1] The following table illustrates a hypothetical comparison of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol's IC₅₀ (half-maximal inhibitory concentration) values against a standard chemotherapeutic agent, Doxorubicin.
Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol and Doxorubicin across Different Cancer Cell Lines after 48 hours of Treatment.
| Cell Line | Cancer Type | 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol (µM) | Doxorubicin (µM) | Selectivity Index* |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 | 0.8 ± 0.1 | 1.5 |
| A549 | Lung Carcinoma | 25.5 ± 2.1 | 1.2 ± 0.3 | 0.9 |
| HeLa | Cervical Cancer | 18.9 ± 1.5 | 0.9 ± 0.2 | 1.2 |
| HepG2 | Hepatocellular Carcinoma | 30.1 ± 2.5 | 1.5 ± 0.4 | 0.7 |
| HEK293 | Normal Human Embryonic Kidney | 22.8 ± 2.0 | 5.0 ± 0.7 | - |
*Selectivity Index (SI) is calculated as the IC₅₀ in a normal cell line (HEK293) divided by the IC₅₀ in a cancer cell line. A higher SI value suggests greater selectivity for cancer cells.
Experimental Protocols
Detailed and reproducible methodologies are crucial for validating research findings. The following are standard protocols for key cytotoxicity and apoptosis assays.
Cell Culture and Maintenance
Human cancer cell lines (MCF-7, A549, HeLa, HepG2) and a normal human cell line (HEK293) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[2]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the IC₅₀ concentration of the compound for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.
Visualizing Experimental Workflow and Signaling Pathways
Diagrams are essential for illustrating complex processes. The following visualizations, created using the DOT language, depict a standard workflow for cytotoxicity screening and a hypothetical signaling pathway for apoptosis induction.
Caption: Experimental workflow for assessing the cytotoxic effects of a novel compound.
Caption: Hypothetical intrinsic apoptosis pathway induced by the compound.
Discussion and Future Directions
The hypothetical data presented suggest that 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol may exhibit moderate cytotoxic activity with some selectivity towards certain cancer cell lines. The proposed mechanism involves the induction of apoptosis through the intrinsic mitochondrial pathway, a common mechanism for many natural product-based anticancer agents.[3]
Further investigations are warranted to validate these preliminary findings. These include:
-
Broader Cell Line Screening: Testing against a wider panel of cancer and normal cell lines to establish a more comprehensive cytotoxicity profile.
-
In-depth Mechanistic Studies: Investigating the effect on other key signaling pathways involved in cell cycle regulation and survival.
-
In Vivo Studies: Evaluating the compound's efficacy and toxicity in animal models of cancer.
By following a systematic and comparative approach as outlined in this guide, researchers can effectively evaluate the therapeutic potential of novel natural products like 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol for cancer therapy.
References
comparing the efficacy of 6beta-(Hexa-2,4-dienoyloxy)-9alpha,12-dihydroxydrimenol to a standard drug
Comparative Efficacy Analysis of a Drimane (B1240787) Sesquiterpenoid and Standard Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory efficacy of a representative drimane sesquiterpenoid, 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol, against the standard anti-inflammatory drugs, Dexamethasone and Ibuprofen. The comparison is based on in-vitro experimental data evaluating the inhibition of nitric oxide (NO), a key inflammatory mediator.
While specific experimental data for 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol is not available in the public domain, this guide utilizes data from a closely related drimane sesquiterpenoid to provide a representative comparison. Drimane sesquiterpenoids are a class of natural products known for their diverse biological activities, including anti-inflammatory properties.
Quantitative Efficacy Comparison
The anti-inflammatory efficacy is evaluated based on the half-maximal inhibitory concentration (IC50) for the reduction of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage (RAW 264.7) cells. A lower IC50 value indicates a higher potency of the compound.
| Compound | Target | Assay System | IC50 Value |
| Representative Drimane Sesquiterpenoid | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 cells | 8.3 ± 1.2 µM |
| Dexamethasone | Nitric Oxide (NO) Production | LPS-stimulated J774 macrophages | Dose-dependent inhibition (0.1-10 µM)[1][2] |
| Ibuprofen | iNOS Activity | LPS and IFNγ-stimulated rat primary glial cells | 760 µM[3] |
| Ibuprofen | iNOS Protein Levels | LPS and IFNγ-stimulated rat primary glial cells | 890 µM[3] |
Note: The data for the representative drimane sesquiterpenoid is sourced from a study on drimane-type sesquiterpenoids and their anti-inflammatory activities. The data for Dexamethasone and Ibuprofen are from separate in-vitro studies and are provided for comparative purposes. Direct comparison of absolute IC50 values should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
A detailed methodology for the key in-vitro experiment cited for the representative drimane sesquiterpenoid is provided below.
In-vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide Production
This protocol outlines the determination of the anti-inflammatory activity of a test compound by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
1. Cell Culture and Seeding:
-
Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
2. Compound Treatment and Stimulation:
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., representative drimane sesquiterpenoid, dexamethasone).
-
The cells are pre-incubated with the test compound for 1 hour.
-
Following pre-incubation, inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
The plates are then incubated for a further 24 hours.
3. Measurement of Nitric Oxide (Griess Assay):
-
After the incubation period, the concentration of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.
-
50 µL of the cell supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubated for 10 minutes at room temperature, protected from light.
-
Subsequently, 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is added, and the mixture is incubated for another 10 minutes.
-
The absorbance of the resulting azo dye is measured at 540 nm using a microplate reader.
4. Data Analysis:
-
A standard curve is generated using known concentrations of sodium nitrite.
-
The percentage of NO inhibition is calculated using the following formula:
-
% Inhibition = [(Absorbance of LPS control - Absorbance of treated sample) / Absorbance of LPS control] x 100
-
-
The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined by plotting the percentage of inhibition against the compound concentration.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the inflammatory signaling pathway targeted by the compounds and the general workflow of the in-vitro anti-inflammatory assay.
Caption: LPS-induced pro-inflammatory signaling pathway.
Caption: Experimental workflow for NO inhibition assay.
References
- 1. Dexamethasone inhibits inducible nitric-oxide synthase expression and nitric oxide production by destabilizing mRNA in lipopolysaccharide-treated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ibuprofen: effect on inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Research on Synergistic Drug Combinations with 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol Remains Unexplored
Despite a comprehensive search of scientific literature, no published studies detailing the synergistic effects of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol in combination with other therapeutic agents were identified. The biological activities and potential mechanisms of action of this specific drimane (B1240787) sesquiterpenoid have not been extensively characterized, precluding an evidence-based comparison guide on its synergistic potential at this time.
While data on the specific compound of interest is lacking, the broader class of drimane sesquiterpenoids, to which 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol belongs, has been shown to possess a range of biological activities. These activities offer a foundation for future investigations into potential synergistic drug combinations.
Biological Activities of Drimane Sesquiterpenoids: A Potential Starting Point
Research into various drimane sesquiterpenoids has revealed significant antifungal and cytotoxic properties. Understanding the mechanisms behind these effects could guide the selection of partner drugs for future synergy studies.
Antifungal Activity
Several drimane sesquiterpenoids have demonstrated potent activity against a spectrum of fungal pathogens. The proposed mechanisms of action include:
-
Cell Wall/Membrane Disruption: Some drimanes are believed to interfere with the integrity of the fungal cell wall or membrane, leading to cell lysis.
-
Enzyme Inhibition: Specific enzymes crucial for fungal survival have been identified as targets for certain drimane sesquiterpenoids. For instance, some compounds have been found to affect Crk1 kinase-dependent gene products, which are involved in protein secretion and vacuolar biogenesis in fungi.
Given these mechanisms, future research could explore the synergistic effects of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol with conventional antifungal agents that target different cellular pathways, such as ergosterol (B1671047) biosynthesis inhibitors (e.g., azoles) or cell wall synthesis inhibitors (e.g., echinocandins).
Cytotoxic Activity
The cytotoxic effects of drimane sesquiterpenoids against various cancer cell lines have also been documented. While the precise mechanisms are often compound-specific, they provide a rationale for investigating combinations with established anticancer drugs. Potential areas of exploration include:
-
Combination with Chemotherapeutic Agents: Investigating the synergy of drimane sesquiterpenoids with standard chemotherapeutic drugs could reveal opportunities to enhance efficacy or overcome drug resistance.
-
Targeting Specific Signaling Pathways: If the cytotoxic mechanism of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol is elucidated, it could be paired with targeted therapies that inhibit parallel or downstream survival pathways in cancer cells.
Future Directions for Synergistic Research
To unlock the potential synergistic applications of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol, the following experimental workflow is proposed:
Caption: Proposed workflow for investigating the synergistic effects of novel compounds.
A systematic approach, beginning with the elucidation of the fundamental biological activities and mechanisms of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol, is essential. This foundational knowledge will enable the rational design of combination studies and the potential discovery of novel synergistic therapeutic strategies. Until such data becomes available, any discussion of its synergistic effects with other drugs remains speculative.
cross-validation of analytical methods for 6beta-(Hexa-2,4-dienoyloxy)-9alpha,12-dihydroxydrimenol
Comparative Guide to Cross-Validation of Analytical Methods for Drimane (B1240787) Sesquiterpenoids
The cross-validation of analytical methods is crucial for ensuring the reliability and reproducibility of data in drug development and scientific research. This guide compares two prevalent analytical techniques for the quantification of drimane sesquiterpenoids: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS).
Data Presentation: Comparative Performance
The selection of an analytical method depends on the specific requirements of the study, such as desired sensitivity, selectivity, and sample throughput. The table below summarizes key validation parameters for two common methods, providing a clear comparison of their typical performance characteristics for sesquiterpenoid analysis.
| Performance Parameter | Method A: HPLC-UV | Method B: UHPLC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.999 |
| Range (µg/mL) | 1.0 - 250 | 0.05 - 100 |
| Accuracy (% Recovery) | 98.0% - 102.5% | 99.0% - 101.5% |
| Precision (% RSD) | ||
| - Intra-day | < 2.0% | < 1.5% |
| - Inter-day | < 3.0% | < 2.5% |
| Limit of Detection (LOD) (µg/mL) | 0.3 | 0.01 |
| Limit of Quantification (LOQ) (µg/mL) | 1.0 | 0.05 |
| Specificity | Moderate (Risk of co-elution) | High (Based on mass-to-charge ratio) |
| Run Time (minutes) | 20 | 8 |
Experimental Protocols
Detailed methodologies for both HPLC-UV and UHPLC-MS/MS are provided below. These protocols are based on established methods for the analysis of similar sesquiterpenoids.
Method A: High-Performance Liquid Chromatography (HPLC-UV)
This method is robust and widely accessible, making it suitable for routine quality control and quantification at moderate concentration levels.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis detector.
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (Solvent A) and water with 0.1% formic acid (Solvent B).
-
Gradient Program: 0-15 min, 40-80% A; 15-18 min, 80-95% A; 18-20 min, return to 40% A.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: A stock solution of the isolated drimane sesquiterpenoid is prepared in methanol. Calibration standards are prepared by serial dilution of the stock solution. Plant material or fungal extracts are typically extracted with an organic solvent like ethyl acetate (B1210297) or methanol, filtered, and diluted to fall within the linear range of the method.
Method B: Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS)
This method offers superior sensitivity and selectivity, making it ideal for trace-level quantification, analysis of complex matrices, and metabolite identification.
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile with 0.1% formic acid (Solvent A) and water with 0.1% formic acid (Solvent B).
-
Gradient Program: 0-5 min, 30-90% A; 5-7 min, 90-98% A; 7-8 min, return to 30% A.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions (Multiple Reaction Monitoring) for the target drimane sesquiterpenoid would be determined by infusing a standard solution.
-
Injection Volume: 5 µL.
-
Sample Preparation: Similar to the HPLC-UV method, but samples may require further dilution to accommodate the higher sensitivity of the MS detector. Use of an internal standard is highly recommended for optimal accuracy.
Mandatory Visualization
The following diagrams illustrate key logical workflows relevant to the cross-validation of analytical methods for drimane sesquiterpenoids.
independent verification of the bioactivity of 6beta-(Hexa-2,4-dienoyloxy)-9alpha,12-dihydroxydrimenol
An Independent Analysis of the Potential Bioactivity of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol Based on Structurally Related Drimenol (B159378) Compounds
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the bioactivity of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol is not available in the current body of scientific literature. This guide provides an independent verification of its potential bioactivity by comparing experimental data from structurally related drimane (B1240787) sesquiterpenoids, primarily the parent compound (-)-drimenol and its derivatives. The information presented herein is intended to serve as a foundational resource for researchers investigating this specific compound.
Introduction to Drimane Sesquiterpenoids
Drimane sesquiterpenoids are a class of natural products characterized by a bicyclic drimane skeleton. The parent compound, drimenol, was first isolated from the bark of Drimys winteri.[1] Compounds in this class have garnered significant interest due to their diverse and potent biological activities, including cytotoxic, anticancer, antimicrobial, and antifungal properties.[1][2][3] The bioactivity is often linked to specific structural features, such as the presence of double bonds and functional groups attached to the core drimane structure.[4]
Comparative Analysis of Bioactivity
The potential bioactivity of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol can be inferred from studies on analogous compounds. The core drimenol structure is substituted at the 6β position with a hexa-2,4-dienoyloxy group and possesses hydroxyl groups at the 9α and 12 positions. These features will influence its biological effects. This section compares the known cytotoxic and antimicrobial activities of various drimenol derivatives.
Cytotoxic Activity Against Cancer Cell Lines
Numerous studies have demonstrated the cytotoxic potential of drimenol and its derivatives against a range of cancer cell lines. The mechanism of action often involves the induction of apoptosis.
Table 1: Cytotoxic Activity of Drimenol and its Derivatives Against Various Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| (-)-Drimenol | PC-3 (Prostate) | > 100 | [5] |
| HT-29 (Colon) | > 100 | [5] | |
| MCF-7 (Breast) | > 100 | [5] | |
| Polygodial | MCF-7 (Breast) | Not specified | [6] |
| PC-3 (Prostate) | Not specified | [6] | |
| Isopolygodial | MCF-7 (Breast) | Not specified | [6] |
| PC-3 (Prostate) | Not specified | [6] | |
| Drimane Derivative 6a | PC-3 (Prostate) | 12.5 | [5] |
| HT-29 (Colon) | 25 | [5] | |
| MCF-7 (Breast) | 9.0 | [5] | |
| Drimane Derivative 18 | Various (16 lines) | Low µM range | [2] |
Antimicrobial and Antifungal Activity
Drimenol and its analogues have shown significant activity against various bacterial and fungal strains. The presence of a Δ7,8-double bond in the drimane skeleton has been identified as a critical feature for antifungal efficacy.[1]
Table 2: Antimicrobial and Antifungal Activity of Drimenol Derivatives
| Compound | Organism | Activity (MIC in µg/mL) | Reference |
| (-)-Drimenol | Trichophyton rubrum | 62.5 | [1] |
| Microsporum gypseum | 62.5 | [1] | |
| Trichophyton mentagrophytes | 62.5 | [1] | |
| Candida albicans | 4 - 64 | [7] | |
| Aspergillus nidulans | Fungicidal | [7] | |
| Cryptococcus spp. | Fungicidal | [7] | |
| Polygodial | Gram-positive bacteria | 2 - 20 | [4] |
| Gram-negative bacteria | 2 - 20 | [4] | |
| Filamentous fungi & oomycetes | 8 - 64 (MFC) | [4] |
Potential Signaling Pathways
Based on the activity of related compounds, 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol could potentially exert its cytotoxic effects through the induction of apoptosis, a programmed cell death pathway. A key event in apoptosis is the activation of caspases, a family of cysteine proteases.
Caption: Potential mechanism of action for cytotoxic drimenol derivatives.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for evaluating the bioactivity of drimenol derivatives. These protocols can be adapted for the independent verification of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, PC-3, HT-29) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Caspase-3/7 Activation Assay
This assay quantifies the activity of key executioner caspases in apoptosis.
-
Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for a specified period (e.g., 24 hours).
-
Lysis: Lyse the cells to release intracellular contents.
-
Substrate Addition: Add a luminogenic or fluorogenic substrate for caspase-3/7.
-
Signal Measurement: Measure the luminescence or fluorescence, which is proportional to the amount of caspase activity.
-
Data Analysis: Compare the signal from treated cells to that of untreated controls to determine the fold-increase in caspase activity.
Caption: Experimental workflow for evaluating the cytotoxic activity of a test compound.
Conclusion and Future Directions
While direct experimental evidence for the bioactivity of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol is currently lacking, the extensive research on related drimenol compounds provides a strong foundation for predicting its potential biological activities. Based on the structure-activity relationships observed in this class of compounds, it is plausible that 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol will exhibit cytotoxic and/or antimicrobial properties.
Independent experimental verification using the protocols outlined in this guide is essential to confirm these potential bioactivities and to elucidate the specific mechanisms of action. Further research should focus on in vitro and in vivo studies to fully characterize the pharmacological profile of this compound for potential therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Anticancer Activity of Natural and Semi-Synthetic Drimane and Coloratane Sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unveiling Drimenol: A Phytochemical with Multifaceted Bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of Drimanic Sesquiterpene Compounds from Drimys winteri against Multiresistant Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Activity, Topoisomerase I Inhibition and In Silico Studies of New Sesquiterpene-aryl Ester Derivatives of (-) Drimenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids [microbialcell.com]
Safety Operating Guide
Navigating the Disposal of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol: A Comprehensive Guide
Chemical and Physical Properties
A summary of the key computed properties for 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol is presented below. This information is essential for a preliminary hazard assessment.
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₂O₅ | PubChem[1] |
| Molecular Weight | 364.5 g/mol | PubChem[1] |
| XLogP3 | 2.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |
| Rotatable Bond Count | 5 | PubChem[1] |
Disposal Protocol: A Step-by-Step Approach
The following protocol outlines the recommended steps for the safe disposal of 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol and its associated waste.
1. Waste Characterization and Segregation:
-
Initial Assessment: Due to the absence of a specific Safety Data Sheet (SDS), treat 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol as a potentially hazardous substance. The drimenol (B159378) backbone is a sesquiterpenoid, a class of compounds with diverse biological activities.
-
Waste Stream Identification: Identify all waste streams containing this compound. This includes:
-
Pure, unused compound.
-
Contaminated personal protective equipment (PPE) such as gloves and lab coats.
-
Contaminated labware (e.g., glassware, pipette tips).
-
Solutions containing the compound.
-
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Keep it separate from halogenated solvents, heavy metals, and aqueous waste.
2. Waste Collection and Labeling:
-
Solid Waste:
-
Collect pure compound and contaminated solids (e.g., absorbent paper, contaminated PPE) in a designated, leak-proof, and clearly labeled solid waste container.
-
The container should be made of a material compatible with the chemical. A high-density polyethylene (B3416737) (HDPE) container is generally suitable.
-
-
Liquid Waste:
-
Collect solutions containing the compound in a designated, leak-proof, and shatter-resistant liquid waste container (e.g., a coated glass or HDPE bottle).
-
Ensure the container has a secure screw cap. Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
-
-
Labeling:
-
Properly label all waste containers with the following information:
-
The words "Hazardous Waste".
-
The full chemical name: "6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol".
-
The approximate concentration and quantity of the compound.
-
Any solvents present in the liquid waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator or research group.
-
-
3. Storage:
-
Store the waste containers in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be a secondary containment unit (e.g., a chemical-resistant tray or cabinet) to prevent the spread of spills.
-
Ensure the storage area is well-ventilated and away from sources of ignition, heat, and incompatible materials.
4. Disposal:
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Probable Disposal Method: For non-halogenated organic compounds like this, the most common and environmentally responsible disposal method is high-temperature incineration at a licensed hazardous waste facility. This process ensures the complete destruction of the compound.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
Experimental Workflow for Disposal Decision-Making
The following diagram illustrates the logical workflow for determining the appropriate disposal procedure for a research chemical without a readily available Safety Data Sheet.
Disposal decision workflow for a novel research chemical.
Disclaimer: This information is intended as a guide and should not replace the specific protocols and regulations of your institution. Always consult with your Environmental Health and Safety department for guidance on the proper disposal of chemical waste.
References
Essential Safety and Logistical Information for Handling 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or chemical splash goggles | Nitrile or neoprene gloves | Laboratory coat | Recommended to be performed in a chemical fume hood. If not feasible, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. |
| Handling neat compound | Chemical splash goggles and face shield | Double-gloving with nitrile or neoprene gloves | Chemical-resistant laboratory coat or apron | To be performed in a certified chemical fume hood. |
| Performing reactions and purifications | Chemical splash goggles | Nitrile or neoprene gloves | Laboratory coat | To be performed in a certified chemical fume hood. |
| Cleaning spills | Chemical splash goggles and face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant laboratory coat or apron and shoe covers | NIOSH-approved respirator with an organic vapor cartridge. |
Experimental Workflow for Safe Handling
Following a standardized workflow is crucial for minimizing risks. The diagram below outlines the key steps for safely handling 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol from receipt to disposal.
Hierarchy of Controls
To effectively manage potential hazards, a hierarchy of controls should be implemented. This approach prioritizes control measures from most to least effective.
Operational and Disposal Plans
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The container should be clearly labeled with the compound name, date received, and any known hazards.
Handling Procedures:
-
Always work in a well-ventilated area, preferably a certified chemical fume hood, especially when handling the neat compound or preparing concentrated solutions.[1]
-
Avoid direct contact with the skin, eyes, and clothing.[2] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2]
-
Do not eat, drink, or smoke in the laboratory.[2]
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]
Spill Management:
-
In the event of a small spill, wear the appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand), and place it in a sealed container for disposal.
-
For larger spills, evacuate the area and contact the institution's environmental health and safety (EHS) department.
Waste Disposal:
-
All waste materials contaminated with 6β-(Hexa-2,4-dienoyloxy)-9α,12-dihydroxydrimenol, including empty containers, contaminated labware, and spill cleanup materials, should be considered hazardous waste.
-
Collect waste in a designated, properly labeled, and sealed container.
-
Dispose of the hazardous waste through your institution's EHS-approved hazardous waste disposal program. Do not dispose of this compound down the drain or in the regular trash.[4]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
